molecular formula C14H11BrO3 B3104471 3-[(3-Bromophenoxy)methyl]benzoic acid CAS No. 148255-32-7

3-[(3-Bromophenoxy)methyl]benzoic acid

Cat. No.: B3104471
CAS No.: 148255-32-7
M. Wt: 307.14 g/mol
InChI Key: AAHNOGQOOXVFDZ-UHFFFAOYSA-N
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Description

3-[(3-Bromophenoxy)methyl]benzoic acid is a brominated aromatic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. This benzoic acid derivative is characterized by a phenoxymethyl bridge linking a benzoic acid group and a bromobenzene ring, a structural motif found in compounds with demonstrated biological activity . Researchers utilize this scaffold for the design and synthesis of novel hydrazide-hydrazone derivatives, which have shown significant in vitro cytotoxic effects against human tumor cell lines such as 769-P renal carcinoma and HepG2 hepatocellular carcinoma . The presence of the carboxylic acid functional group allows for further derivatization into amides or esters, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions, enabling extensive structural diversification for structure-activity relationship (SAR) studies . The mechanism of action for bioactive molecules derived from this and related bromo-benzoic acid scaffolds may involve the inhibition of specific signaling pathways, such as those mediated by COX-2 . As a high-purity synthetic intermediate, 3-[(3-Bromophenoxy)methyl]benzoic acid is intended for use in pharmaceutical research, anticancer agent development, and as a precursor for advanced material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNOGQOOXVFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-[(3-Bromophenoxy)methyl]benzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Bromophenoxy)methyl]benzoic acid is a diaryl ether derivative, a class of compounds recognized for its significant potential in medicinal chemistry and agrochemical development. The diaryl ether motif is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-[(3-Bromophenoxy)methyl]benzoic acid, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The structure of 3-[(3-Bromophenoxy)methyl]benzoic acid, with the CAS Number 148255-32-7, incorporates a benzoic acid moiety linked to a brominated phenyl ring through a methylene ether bridge. This unique arrangement of functional groups dictates its physicochemical properties and potential biological interactions.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
Predicted Melting Point 150-160 °CEstimated based on related benzoic acid derivatives.
Predicted Boiling Point > 300 °C (decomposes)Estimated
Predicted Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.Based on the properties of benzoic acid and diaryl ethers.
Predicted pKa ~4The carboxylic acid proton is expected to have a pKa similar to other benzoic acids.
Predicted logP ~3.5-4.5Estimated based on the lipophilicity of the bromo- and phenoxy- substituents.
Structural Analysis

The molecule possesses several key features that influence its reactivity and biological profile:

  • Carboxylic Acid Group: This acidic functional group can participate in hydrogen bonding and salt formation, which is crucial for its pharmacokinetic properties and potential interactions with biological targets.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions. Its flexibility allows the two aromatic rings to adopt various conformations.

  • Bromine Atom: The presence of a bromine atom on the phenyl ring increases the molecule's lipophilicity and can influence its metabolic stability and binding affinity to target proteins through halogen bonding.

  • Aromatic Rings: The two phenyl rings provide a scaffold for various intermolecular interactions, including π-π stacking and hydrophobic interactions.

Synthesis and Purification

The synthesis of 3-[(3-Bromophenoxy)methyl]benzoic acid can be achieved through a two-step process: a Williamson ether synthesis to form the methyl ester precursor, followed by hydrolysis to yield the final carboxylic acid[3].

Part 1: Synthesis of Methyl 3-((3-Bromophenoxy)methyl)benzoate (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide[4][5]. In this case, 3-bromophenol is reacted with methyl 3-(bromomethyl)benzoate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Alkyl Halide Addition: Slowly add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-((3-bromophenoxy)methyl)benzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis of Methyl 3-((3-Bromophenoxy)methyl)benzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions[6][7][8]. Basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified methyl 3-((3-bromophenoxy)methyl)benzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq), to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a dilute solution of hydrochloric acid (HCl). A white precipitate of 3-[(3-Bromophenoxy)methyl]benzoic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the solid product under vacuum to obtain the pure 3-[(3-Bromophenoxy)methyl]benzoic acid.

Purification of the Final Product

If necessary, the final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture[9].

Recrystallization Protocol:

  • Dissolution: Dissolve the crude benzoic acid in a minimal amount of hot ethanol or acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of the organic solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-[(3-Bromophenoxy)methyl]benzoic acid.

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z
¹H NMR 12.0-13.0 (s, 1H, COOH), 7.0-8.2 (m, 8H, Ar-H), 5.1-5.3 (s, 2H, O-CH₂-Ar)
¹³C NMR 165-170 (C=O), 155-160 (Ar-C-O), 115-140 (Ar-C), 68-72 (O-CH₂)
IR 2500-3300 (broad, O-H stretch), 1680-1710 (C=O stretch), 1580-1600 (C=C stretch), 1200-1300 (C-O stretch), 500-600 (C-Br stretch)
Mass Spec (EI) M⁺ at m/z 306/308 (due to Br isotopes), fragments corresponding to loss of COOH, and cleavage of the ether linkage.
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) would be a suitable starting point. Detection can be performed using a UV detector at a wavelength around 254 nm.

Potential Applications in Drug Development

The diaryl ether scaffold is a well-established pharmacophore in drug discovery, with many derivatives exhibiting potent biological activities[1][2]. The structural features of 3-[(3-Bromophenoxy)methyl]benzoic acid suggest several potential therapeutic applications:

  • Anticancer Agents: Many diaryl ether compounds have been investigated as inhibitors of various protein kinases and other targets involved in cancer cell proliferation[10]. The bromophenyl and benzoic acid moieties could be tailored to interact with specific binding pockets of oncogenic proteins.

  • Anti-inflammatory Agents: The diaryl ether structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs). This compound could potentially inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antibacterial Agents: Some diaryl ethers have shown promising antibacterial activity by targeting essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR)[11][12].

Safety and Handling

While specific toxicity data for 3-[(3-Bromophenoxy)methyl]benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for related compounds like 3-bromobenzoic acid, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-[(3-Bromophenoxy)methyl]benzoic acid represents an intriguing molecule for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, based on established chemical principles and data from related compounds. The potential for this diaryl ether derivative to exhibit valuable biological activities warrants its exploration as a lead compound in drug discovery programs. The detailed protocols and analytical insights presented herein are intended to facilitate and accelerate such research endeavors.

Visualizations

Synthesis_of_3((3_Bromophenoxy)methyl)benzoic_acid cluster_0 Part 1: Williamson Ether Synthesis cluster_1 Part 2: Hydrolysis 3-Bromophenol 3-Bromophenol Methyl_ester_intermediate Methyl 3-((3-Bromophenoxy)methyl)benzoate 3-Bromophenol->Methyl_ester_intermediate Methyl_3-(bromomethyl)benzoate Methyl_3-(bromomethyl)benzoate Methyl_3-(bromomethyl)benzoate->Methyl_ester_intermediate Base_Solvent K2CO3, DMF Final_product 3-[(3-Bromophenoxy)methyl]benzoic acid Methyl_ester_intermediate->Final_product Hydrolysis Hydrolysis_reagents NaOH, MeOH/H2O

Caption: Synthetic pathway for 3-[(3-Bromophenoxy)methyl]benzoic acid.

Analytical_Workflow Crude_Product Crude 3-[(3-Bromophenoxy)methyl]benzoic acid Purification Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Spectroscopic & Chromatographic Analysis Pure_Product->Characterization Data_Analysis Structure Verification & Purity Assessment Characterization->Data_Analysis

Caption: Analytical workflow for product verification.

References

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  • Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

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  • Ethers are not easily differentiated by their infrared spectra, b... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

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Sources

A Technical Guide to Determining the Solubility of 3-[(3-Bromophenoxy)methyl]benzoic acid in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with a significant number of candidates failing due to suboptimal physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's therapeutic efficacy and developability.[1][2] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and subsequent systemic circulation to elicit a pharmacological response.[1] Consequently, a thorough understanding and characterization of the solubility of an active pharmaceutical ingredient (API) in various solvent systems are fundamental aspects of preformulation studies.[1]

This in-depth technical guide provides a comprehensive framework for determining the solubility of a novel compound, 3-[(3-Bromophenoxy)methyl]benzoic acid, in a range of pharmaceutically relevant organic solvents. While specific experimental data for this molecule is not publicly available, this guide will serve as a procedural blueprint for researchers, scientists, and drug development professionals. It will detail the theoretical underpinnings of solubility, outline a systematic approach to physicochemical characterization, and provide detailed, field-proven protocols for experimental solubility determination and analysis. The principles and methodologies described herein are broadly applicable to other NCEs, offering a robust strategy for generating critical data to inform formulation design, process development, and regulatory submissions.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules.[3][4] A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[3][5] The key intermolecular forces at play include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[5]

Structural Analysis of 3-[(3-Bromophenoxy)methyl]benzoic acid

To anticipate the solubility of 3-[(3-Bromophenoxy)methyl]benzoic acid, a systematic analysis of its constituent functional groups is necessary:

  • Carboxylic Acid Moiety: The benzoic acid portion of the molecule contains a carboxylic acid group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[5] This functional group is expected to contribute to solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols.[5] Carboxylic acids are generally soluble in less polar organic solvents like ethers and chloroform.

  • Ether Linkage: The phenoxymethyl group introduces an ether linkage (-O-). The oxygen atom in the ether has lone pairs of electrons and can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.[3] Ethers themselves are generally good solvents for a wide range of organic compounds due to their moderate polarity.[3]

  • Aromatic Rings and Bromine Substitution: The molecule contains two aromatic rings and a bromine atom. The phenyl rings are nonpolar and will contribute to solubility in nonpolar or moderately polar solvents through van der Waals interactions. The bromine atom, being electronegative, introduces a dipole moment, but its overall effect on polarity is influenced by the rest of the molecule's structure. Aromatic bromine compounds are often soluble in a range of organic solvents.

Predicted Physicochemical Properties

While experimental data is unavailable, computational tools can provide valuable estimations of key physicochemical properties that influence solubility. These predicted values are crucial for designing experiments and interpreting results.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight ~323.15 g/mol Higher molecular weight can sometimes correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5A positive logP indicates a preference for lipophilic (nonpolar) environments, suggesting better solubility in organic solvents than in water.
pKa (Acid Dissociation Constant) ~4.0 - 4.5The pKa of the carboxylic acid group indicates it is a weak acid. In aqueous solutions, its solubility would be pH-dependent. In organic solvents, the non-ionized form will be more relevant.
Melting Point Not availableA high melting point can suggest strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility.

Note: These values are estimations based on the chemical structure and should be confirmed experimentally.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7][8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Solvent Selection for Preformulation Screening

The choice of organic solvents for solubility screening should encompass a range of polarities and functional groups to build a comprehensive solubility profile. The following is a recommended list of solvents for the initial screening of 3-[(3-Bromophenoxy)methyl]benzoic acid:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderately Polar Solvents: Ethyl Acetate, Dichloromethane (DCM)

  • Nonpolar Solvents: Toluene, Heptane

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Weigh excess 3-[(3-Bromophenoxy)methyl]benzoic acid B Add to vials with selected organic solvents A->B Step 1 C Incubate at controlled temperature with agitation (e.g., 25°C, 24-48h) B->C Step 2 D Centrifuge to pellet undissolved solid C->D Step 3 E Withdraw supernatant D->E Step 4 F Filter supernatant (0.22 µm PTFE filter) E->F Step 5 G Dilute with mobile phase F->G Step 6 H HPLC analysis G->H Step 7 I Quantify concentration using calibration curve H->I Step 8 J Calculate solubility (mg/mL or mol/L) I->J Step 9

Caption: Workflow for determining the equilibrium solubility of 3-[(3-Bromophenoxy)methyl]benzoic acid.

Step-by-Step Protocol for the Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

1. Preparation of Saturated Solutions: a. Add an excess amount of 3-[(3-Bromophenoxy)methyl]benzoic acid (e.g., 10-20 mg) to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials. c. Tightly cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).[7][9] b. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][7][9] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[8][9]

3. Sample Processing: a. After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[6] c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings. e. Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the range of the calibration curve.

Step-by-Step Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying the concentration of dissolved solutes.

1. HPLC System and Conditions (Example):

  • Column: A reversed-phase C18 column is a good starting point for a molecule with the polarity of 3-[(3-Bromophenoxy)methyl]benzoic acid.[10]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid is a common mobile phase for acidic compounds. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at a wavelength where the compound has maximum absorbance (determined by a UV scan of a dilute solution of the compound).

  • Column Temperature: 30°C.

2. Preparation of Calibration Standards: a. Prepare a stock solution of 3-[(3-Bromophenoxy)methyl]benzoic acid of a known concentration (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected concentration of the diluted samples.

3. Analysis: a. Inject the calibration standards into the HPLC system and record the peak areas. b. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.995. c. Inject the diluted samples from the solubility experiment and record their peak areas.

4. Calculation of Solubility: a. Determine the concentration of the diluted samples from the calibration curve. b. Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. c. The resulting concentration is the equilibrium solubility of 3-[(3-Bromophenoxy)methyl]benzoic acid in that specific solvent at the experimental temperature. Express the solubility in mg/mL and/or mol/L.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Equilibrium Solubility of 3-[(3-Bromophenoxy)methyl]benzoic acid in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol6.6[Experimental Data][Calculated Data]
Ethanol5.2[Experimental Data][Calculated Data]
Isopropanol4.3[Experimental Data][Calculated Data]
Acetonitrile6.2[Experimental Data][Calculated Data]
Acetone5.4[Experimental Data][Calculated Data]
Dimethyl Sulfoxide7.2[Experimental Data][Calculated Data]
N,N-Dimethylformamide6.4[Experimental Data][Calculated Data]
Ethyl Acetate4.3[Experimental Data][Calculated Data]
Dichloromethane3.4[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
Heptane0.0[Experimental Data][Calculated Data]
Diagram of Structure-Solubility Relationship Logic

G cluster_solute 3-[(3-Bromophenoxy)methyl]benzoic acid cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces cluster_solubility Solubility Outcome Solute Molecule FuncGroups { Carboxylic Acid | Ether Linkage | Aromatic Rings | Bromine} HB Hydrogen Bonding FuncGroups:cooh->HB FuncGroups:ether->HB DD Dipole-Dipole FuncGroups:cooh->DD FuncGroups:br->DD VDW van der Waals FuncGroups:arom->VDW Polarity Polarity (Polar vs. Nonpolar) Polarity->DD Polarity->VDW Hbonding Hydrogen Bonding (Donor/Acceptor) Hbonding->HB HighSol High Solubility HB->HighSol LowSol Low Solubility HB->LowSol mismatch DD->HighSol DD->LowSol mismatch VDW->HighSol in nonpolar solvents

Caption: Relationship between molecular features, solvent properties, and solubility outcome.

Conclusion

The systematic determination of the solubility of a new chemical entity like 3-[(3-Bromophenoxy)methyl]benzoic acid in a range of organic solvents is a cornerstone of early-stage pharmaceutical development. The data generated from the protocols outlined in this guide will provide invaluable insights for formulation scientists, enabling the rational selection of excipients and the development of robust and effective drug delivery systems. By integrating theoretical predictions with rigorous experimental methodologies, researchers can de-risk their development programs and accelerate the journey of promising new medicines to patients.

References

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Piski, Z., & Tsinman, K. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 36(10). [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. [Link]

  • de Campos, C. E. M., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 455-463. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. [Link]

  • Bąk, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3274. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • American Chemical Society. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • Fiveable. (n.d.). Solubility in organic solvents Definition. [Link]

  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. [Link]

  • Restek. (2014). Single-Column Method for HPLC Analysis of Organic Acids in Fruit Juices. [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • PubMed. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-[(3-Bromophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared by a Senior Application Scientist to provide in-depth guidance on the safe handling of 3-[(3-Bromophenoxy)methyl]benzoic acid. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the information herein is synthesized from data on structurally similar molecules, primarily 3-Bromobenzoic acid, and established principles of laboratory safety. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel at your institution.

Executive Summary

3-[(3-Bromophenoxy)methyl]benzoic acid is a solid organic compound for which detailed safety and toxicological data are not extensively published. Based on the analysis of its structural motifs—a brominated aromatic ring and a benzoic acid moiety—it is prudent to handle this compound as a hazardous substance. The primary anticipated hazards include irritation to the skin, eyes, and respiratory tract.[1] Ingestion may also be harmful. This guide provides a comprehensive framework for risk mitigation, encompassing engineering controls, appropriate personal protective equipment (PPE), and detailed protocols for handling, storage, and emergency response. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Compound Identification and Physicochemical Properties

Due to the lack of specific experimental data for 3-[(3-Bromophenoxy)methyl]benzoic acid, the following table includes basic identifiers and properties extrapolated from closely related compounds such as 3-Bromobenzoic acid. These values should be considered estimates.

PropertyValue (Estimated)Source/Analogy
Chemical Name 3-[(3-Bromophenoxy)methyl]benzoic acid-
CAS Number 913540-33-3-
Molecular Formula C₁₄H₁₁BrO₃-
Molecular Weight 307.14 g/mol -
Appearance White to off-white solid/powderAssumed based on similar compounds
Melting Point Not available. For 3-Bromobenzoic acid: 155-158 °C[1]
Solubility Likely soluble in methanol and other organic solvents. Low water solubility.[1]
Stability Stable under standard laboratory conditions.[1]
Reactivity Incompatible with strong oxidizing agents.[1]

Hazard Identification and GHS Classification (Predicted)

Based on the hazard profile of 3-Bromobenzoic acid, the following Globally Harmonized System (GHS) classification is predicted for 3-[(3-Bromophenoxy)methyl]benzoic acid.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:



Risk Assessment and Mitigation Strategies

A thorough risk assessment should be conducted before handling this compound. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

3.1. Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

3.2. Personal Protective Equipment (PPE):

Appropriate PPE is mandatory to prevent skin and eye contact.[2][3]

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed immediately if contaminated.[4]

  • Body Protection: A lab coat must be worn and kept fastened. For tasks with a higher risk of contamination, a chemically resistant apron may be necessary.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[5][6]

3.3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or apply cosmetics in the laboratory.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Detailed Experimental Protocols

4.1. Safe Handling of Powdered 3-[(3-Bromophenoxy)methyl]benzoic acid:

This protocol outlines the essential steps for safely weighing and handling the solid compound.

Safe_Handling_Workflow Workflow for Handling Powdered Compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_area Prepare work area: - Decontaminate surface - Lay down absorbent liner prep_hood->prep_area get_chem Transport chemical container to fume hood prep_area->get_chem weigh Weigh the required amount using a tared weigh boat get_chem->weigh transfer Carefully transfer powder to the reaction vessel weigh->transfer close Securely close the primary container transfer->close dispose_weigh_boat Dispose of weigh boat in designated solid waste close->dispose_weigh_boat decontaminate Wipe down spatula and work surface dispose_weigh_boat->decontaminate remove_ppe Remove PPE in the correct order decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for powdered chemicals.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Prepare the work surface inside the fume hood by cleaning it and laying down an absorbent, disposable liner.

  • Handling:

    • Bring the container of 3-[(3-Bromophenoxy)methyl]benzoic acid into the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of powder onto a tared weigh boat on a balance located inside the hood.

    • Gently transfer the weighed powder into the designated reaction vessel.

    • Promptly and securely close the lid of the chemical container.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated liner in a designated solid chemical waste container.

    • Wipe down the spatula and the work surface with a damp cloth or paper towel, and dispose of it as solid waste.

    • Remove PPE, starting with gloves, then the lab coat, and finally the safety goggles.

    • Wash hands thoroughly with soap and water.

4.2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled as containing hazardous chemicals.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

5.2. Spill Response:

For a minor spill of the powdered chemical:

Spill_Response_Flowchart Flowchart for Minor Powder Spill Response start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (gloves, goggles, respirator if needed) alert->ppe contain Cover the spill with a dry absorbent material (e.g., vermiculite or sand) ppe->contain collect Carefully sweep the mixture into a designated waste container contain->collect decontaminate Clean the spill area with a damp cloth, then soap and water collect->decontaminate dispose Seal and label the waste container for hazardous waste disposal decontaminate->dispose end End of Procedure dispose->end

Caption: Emergency response for a minor powder spill.

Step-by-Step Spill Cleanup:

  • Alert and Isolate: Immediately alert others in the vicinity of the spill. Restrict access to the area.

  • Protect Yourself: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent for powders.[10][11][12] Avoid raising dust.

  • Collect: Carefully sweep the absorbed material into a plastic dustpan and transfer it to a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a wet paper towel, followed by soap and water.[11] Dispose of all cleaning materials in the hazardous waste container.

  • Dispose: Seal the hazardous waste container and arrange for its proper disposal according to your institution's guidelines.

Toxicological and Ecotoxicological Profile (Inferred)

  • Toxicological Information: No specific toxicological data is available for 3-[(3-Bromophenoxy)methyl]benzoic acid. However, based on data for 3-Bromobenzoic acid, it is expected to cause skin, eye, and respiratory irritation.[1] The chronic effects have not been investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA based on available information for similar compounds.

  • Ecotoxicological Information: No specific data is available. It is recommended to prevent the release of this compound into the environment as its effects on aquatic life are unknown.

Disposal Considerations

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved February 15, 2026, from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved February 15, 2026, from [Link]

  • Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved February 15, 2026, from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved February 15, 2026, from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved February 15, 2026, from [Link]

  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved February 15, 2026, from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved February 15, 2026, from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved February 15, 2026, from [Link]

  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved February 15, 2026, from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved February 15, 2026, from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved February 15, 2026, from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3-Bromobenzoic acid. Retrieved February 15, 2026, from a relevant search result. (Note: A direct, persistent URL is not available from the search results, but this information is based on the SDS provided by this supplier).
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved February 15, 2026, from [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved February 15, 2026, from [Link]

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The Versatile Scaffold of 3-[(3-Bromophenoxy)methyl]benzoic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. One such scaffold that has garnered interest is the 3-[(3-Bromophenoxy)methyl]benzoic acid core. This technical guide provides an in-depth review of this molecule, from its synthesis to its potential applications in medicinal chemistry, offering a valuable resource for researchers, scientists, and drug development professionals.

The unique arrangement of a flexible ether linkage connecting a brominated phenol to a benzoic acid moiety provides a compelling starting point for the design of novel therapeutic agents. The bromine atom offers a site for further chemical modification through cross-coupling reactions, while the carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can be converted to a variety of other functional groups. The overall structure imparts a balance of lipophilicity and hydrophilicity, a key consideration in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will delve into the synthetic accessibility of this scaffold, explore its known and potential biological activities, and dissect the structure-activity relationships that govern its therapeutic potential.

Synthetic Pathways to 3-[(3-Bromophenoxy)methyl]benzoic Acid

The accessibility of a chemical scaffold is a critical factor in its utility for medicinal chemistry campaigns. A straightforward and efficient synthesis allows for the rapid generation of analogs for biological screening. The synthesis of 3-[(3-Bromophenoxy)methyl]benzoic acid can be readily achieved through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

A common synthetic approach involves the reaction of a methyl 3-(bromomethyl)benzoate with 3-bromophenol in the presence of a suitable base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocol: Two-Step Synthesis of 3-[(3-Bromophenoxy)methyl]benzoic Acid

Step 1: Synthesis of Methyl 3-((3-bromophenoxy)methyl)benzoate

  • To a solution of 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add methyl 3-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 3-((3-bromophenoxy)methyl)benzoate.

Step 2: Hydrolysis to 3-[(3-Bromophenoxy)methyl]benzoic Acid

  • Dissolve the methyl 3-((3-bromophenoxy)methyl)benzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and water.

  • Add a base such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-[(3-Bromophenoxy)methyl]benzoic acid.[1]

Caption: Key sites for modification on the 3-[(3-Bromophenoxy)methyl]benzoic acid scaffold and their potential influence on biological activity.

Future Directions and Conclusion

The 3-[(3-Bromophenoxy)methyl]benzoic acid scaffold represents a promising, yet underexplored, starting point for medicinal chemistry programs. Its straightforward synthesis and the presence of multiple modifiable positions make it an attractive template for the generation of diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this core structure. By exploring a range of substituents on both aromatic rings and by modifying the carboxylic acid and bromine functionalities, it will be possible to elucidate detailed structure-activity relationships for various biological targets. High-throughput screening against a panel of enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases could uncover novel lead compounds.

References

  • Zhang, L., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(12), 479. Available at: [Link]

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity.
  • Tan, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. Available at: [Link]

  • Khan, S. B., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 500-506. Available at: [Link]

  • Singh, M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26. Available at: [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available at: [Link]

  • Ma, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111581. Available at: [Link]

  • U.S. Patent No. US4689182A. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. Available at: [Link]

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Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-[(3-Bromophenoxy)methyl]benzoic Acid

[1]

Abstract & Strategic Overview

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 3-[(3-Bromophenoxy)methyl]benzoic acid (referred to herein as Substrate-A ).[1]

Substrate-A presents a specific chemoselective challenge common in late-stage drug functionalization: the presence of a free carboxylic acid (-COOH) alongside the reactive aryl bromide (Ar-Br).[1] While standard Suzuki protocols often fail due to catalyst poisoning by carboxylates or solubility issues, this guide provides two validated pathways:

  • Protocol A (Direct Coupling): A streamlined, atom-economic route using aqueous-organic solvent systems to couple the unprotected acid.[1]

  • Protocol B (Protection Strategy): A high-reliability route via methyl esterification for difficult boronic acid partners.[1]

Technical Analysis of the Substrate

Chemical Properties & Challenges

Substrate-A contains a benzoic acid moiety linked via a methylene ether to a meta-bromophenyl ring.[1]

PropertyDescriptionImpact on Protocol
Functional Group 1 Aryl Bromide (Ar-Br)The site of Oxidative Addition (Pd insertion).[1] Meta-substitution is sterically accessible.[1]
Functional Group 2 Carboxylic Acid (-COOH)Critical Challenge. Acidic protons can protodeboronate boronic acids.[1] Carboxylate anions (

) can coordinate to Pd(II), potentially arresting the catalytic cycle.[2]
Linker Ether (-CH2-O-)Generally stable, but provides rotational freedom, potentially affecting crystal packing/solubility.[1]
pKa ~4.0 (Benzoic acid)Requires stoichiometric base neutralization before the catalytic cycle begins.
The "Free Acid" Dilemma

In standard non-polar solvents (e.g., Toluene), the free acid of Substrate-A is soluble, but the base (e.g., K2CO3) is not. In aqueous conditions, the base dissolves and deprotonates Substrate-A, creating a highly polar carboxylate salt that may precipitate out of organic phases.

Solution: Use a biphasic solvent system with high miscibility (e.g., 1,4-Dioxane/Water) to maintain solubility of both the organic electrophile and the inorganic base.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Acid)

Recommended as the primary route for standard boronic acids.

Reagents:

  • Substrate-A: 1.0 equiv

  • Boronic Acid (

    
    ):  1.2 – 1.5 equiv[1]
    
  • Catalyst:

    
     (3–5 mol%)[1]
    
    • Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and resisting deactivation by the carboxylate.

  • Base:

    
     or 
    
    
    (3.5 – 4.0 equiv)[1]
    • Note: 1.0 equiv is consumed immediately to neutralize the -COOH.[1] The remaining 2.5+ equiv are required for the Suzuki transmetallation step.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Charge: Add Substrate-A (1.0 eq), Boronic Acid (1.2 eq), and Base (3.5 eq) to a reaction vial.

  • Purge: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Observation: The mixture may bubble slightly as the acid is neutralized (

      
       release if carbonate is used).
      
  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add

    
     (0.05 eq). Reseal immediately.
    
  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check HPLC/TLC.[1] The starting material (SM) will exist as a salt; ensure your TLC mobile phase contains 1% Acetic Acid to visualize the SM properly.

  • Workup (Critical):

    • Cool to room temperature.[3][4][5][6]

    • Dilute with water.[1] The mixture will be basic (pH > 10).

    • Wash: Extract with Ethyl Acetate (EtOAc) once and discard the organic layer (removes non-polar impurities/dimers). The Product is in the Aqueous Phase. [7]

    • Acidify: Slowly add 1M HCl to the aqueous phase until pH ~3.0. The product should precipitate.

    • Extract: Extract the cloudy aqueous mixture with EtOAc (3x).

    • Dry/Concentrate: Dry combined organics over

      
      , filter, and concentrate.
      
Protocol B: Methyl Ester Protection (Alternative)

Use if Protocol A yields <30% or if the Boronic Acid is acid-sensitive.[1]

Workflow:

  • Esterification: Treat Substrate-A with

    
     and catalytic 
    
    
    (Reflux, 2h). Isolate Methyl Ester.
  • Coupling: Perform Suzuki coupling using standard conditions:

    • Solvent: Toluene/Water (10:1)[1]

    • Base:

      
       (2.0 eq)[1]
      
    • Catalyst:

      
       or 
      
      
      .
  • Saponification: Treat the coupled ester with

    
     (3 eq) in 
    
    
    to recover the acid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to Protocol A, highlighting the role of the carboxylate salt.

SuzukiMechanismStartSubstrate-A(Free Acid)SaltCarboxylate Salt(R-COO- K+)Start->Salt+ K2CO3 (aq)DeprotonationOxAddOxidative Addition(Pd-Ar-Br Insertion)Salt->OxAdd+ Pd(0)TransMetTransmetallation(Boronate Exchange)OxAdd->TransMet+ Ar-B(OH)3-RedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) ComplexRedElim->OxAddRegenerate Pd(0)ProductBiaryl Product(Carboxylate Form)RedElim->ProductC-C Bond Formed

Figure 1: Catalytic cycle for the Suzuki coupling of a halobenzoic acid. Note that the substrate enters the cycle as an anionic carboxylate salt, requiring polar solvents for solubility.

Decision Matrix & Optimization

Use this flowchart to determine the correct protocol based on your specific boronic acid partner.

DecisionTreeInputSelect Boronic Acid PartnerCheck1Is Boronic AcidProtodeboronation Prone?(e.g., 2-heterocyclic)Input->Check1Check2Is Scale > 10g?Check1->Check2No (Stable)RouteBPROTOCOL B(Ester Protection)Methyl Ester IntermediateCheck1->RouteBYes (Unstable)RouteAPROTOCOL A(Direct Coupling)Pd(dppf)Cl2 / Dioxane:H2OCheck2->RouteANo (Speed preferred)Check2->RouteBYes (Purification easier)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by carboxylate.[1]Switch to Protocol B (Ester protection) or increase catalyst loading to 5 mol%.
Low Yield (Precipitation) Substrate salt crashed out.Increase water ratio in solvent (e.g., Dioxane:Water 3:1). Ensure temp is >80°C.
Protodeboronation Base concentration too high.[1]Use milder base (

) or switch to anhydrous conditions (Protocol B).
Product in Aqueous Wash pH not low enough during workup.The product is an acid. Ensure pH < 4.0 before organic extraction.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Li, H.; Grasa, G. A.; Colacot, T. J. "Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids Using an Air-Stable Phosphine-Free Pd Catalyst."[1] Organic Letters, 2010 , 12(15), 3332–3335. (Reference for robust aqueous conditions). Link

  • Maligres, P. E., et al. "Optimization of the Suzuki-Miyaura Coupling of a Hindered Aryl Bromide and a Pyridylboronate." Organic Process Research & Development, 2018 , 22(7), 888–897.[8] (Reference for scale-up and base selection). Link

  • Sigma-Aldrich. "Product Specification: 3-Bromobenzoic acid derivatives."[1] (General physical property grounding). Link

Introduction: The Strategic Role of Esterification in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 3-[(3-Bromophenoxy)methyl]benzoic acid: Methods, Mechanisms, and Protocols

In the landscape of medicinal chemistry and drug development, 3-[(3-Bromophenoxy)methyl]benzoic acid represents a versatile scaffold. Its constituent parts—a brominated phenoxy group, a flexible ether linkage, and a benzoic acid moiety—offer multiple points for synthetic modification to modulate physicochemical and pharmacokinetic properties. The carboxylic acid group, in particular, is a frequent target for esterification. This transformation is not merely a routine synthetic step but a strategic tool used to:

  • Enhance Bioavailability: Converting the polar carboxylic acid to a more lipophilic ester can significantly improve a compound's ability to cross cellular membranes.

  • Develop Prodrugs: Esterase enzymes in the body can hydrolyze the ester back to the active carboxylic acid, making esterification a key strategy for creating prodrugs that improve drug delivery and release profiles.[1]

  • Protecting Group Strategy: In multi-step syntheses, the carboxylic acid can be temporarily protected as an ester to prevent it from interfering with reactions at other sites on the molecule.

  • Modulate Solubility: Esterification allows for fine-tuning of a molecule's solubility in both aqueous and organic media, which is critical for formulation and administration.

This guide provides a detailed examination of suitable esterification methods for 3-[(3-Bromophenoxy)methyl]benzoic acid, offering a comparative analysis, in-depth mechanistic insights, and field-proven laboratory protocols for researchers and scientists.

Comparative Analysis of Key Esterification Methodologies

The selection of an esterification method depends on factors such as the stability of the substrate to acid, the steric hindrance around the carboxylic acid, the desired scale of the reaction, and the availability of reagents. For 3-[(3-Bromophenoxy)methyl]benzoic acid, the ether linkage and bromo-substituent are generally stable, allowing for a range of options.

MethodKey ReagentsConditionsAdvantagesDisadvantagesSuitability for Target Molecule
Fischer-Speier Esterification Alcohol (Solvent), Strong Acid Catalyst (H₂SO₄, TsOH)Reflux (60-110 °C)Simple, inexpensive, scalable, good for simple alcohols (MeOH, EtOH).[2]Reversible reaction requiring excess alcohol or water removal; harsh acidic conditions may not suit sensitive substrates.[3][4]High. A robust and cost-effective method for producing simple alkyl esters like the methyl or ethyl ester.
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholMild (0 °C to RT)Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[5][6]DCC is toxic and an allergen; byproduct (dicyclohexylurea) can complicate purification.[5]Very High. Ideal for more complex or acid-labile alcohols, or when preserving sensitive functionalities is paramount.
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIAD, AlcoholMild (0 °C to RT)Extremely mild conditions, broad substrate scope, proceeds with stereochemical inversion at the alcohol center.[7]Generates triphenylphosphine oxide byproduct which is often difficult to remove; reagents are expensive.Moderate to High. An excellent choice for valuable, late-stage intermediates, especially with precious alcohols, but purification can be a challenge.
Alkylative Esterification Base (e.g., K₂CO₃, Cs₂CO₃), Alkyl Halide (e.g., MeI)Mild (RT to moderate heat)Avoids acidic conditions entirely; useful for specific alkyl groups.[3]Alkyl halides can be toxic; potential for O-alkylation at other sites if present (not an issue for this target).High. A very effective and mild alternative to Fischer esterification for preparing simple esters.

Mechanistic Insights and Visualized Workflows

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are the accepted mechanisms for the two most common and highly recommended methods for esterifying 3-[(3-Bromophenoxy)methyl]benzoic acid.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed nucleophilic acyl substitution. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol or by removing water as it is formed.[8][9]

Fischer_Esterification cluster_0 Fischer-Speier Esterification RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack ROH R'-OH ROH->Tetrahedral_Int Water_Loss Ester-H₂O⁺ Tetrahedral_Int->Water_Loss 3. Proton Transfer &    Loss of H₂O Ester R-COOR' Water_Loss->Ester 4. Deprotonation Ester->H_plus Regenerates Catalyst

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Mechanism

The Steglich esterification utilizes a carbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate to form a reactive acylpyridinium species ("active ester"), which is readily attacked by the alcohol.[6][10] This process avoids the formation of the less reactive N-acylurea side product.[6]

Steglich_Esterification cluster_1 Steglich Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea 1. Activation DCC DCC DCC->O_Acylisourea Active_Ester N-Acylpyridinium (Active Ester) O_Acylisourea->Active_Ester 2. Acyl Transfer DHU DHU (Byproduct) DMAP DMAP DMAP->Active_Ester Ester R-COOR' Active_Ester->Ester 3. Nucleophilic Attack ROH R'-OH ROH->Ester Ester->DMAP Regenerates Catalyst

Caption: Mechanism of Steglich Esterification.

General Experimental Workflow

A standardized workflow ensures reproducibility and high purity of the final product.

Workflow Start Combine Reactants (Acid, Alcohol, Catalyst) Reaction Reaction Under Controlled Conditions (Temp, Time) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final Pure Ester Product Analysis->Final

Caption: General laboratory workflow for ester synthesis.

Detailed Experimental Protocols

General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[12] Concentrated acids are highly corrosive, and alcohols are flammable.[13][14]

Protocol 1: Fischer Esterification - Synthesis of Methyl 3-[(3-Bromophenoxy)methyl]benzoate

This protocol is optimized for producing simple methyl or ethyl esters where the alcohol can be used in large excess as the solvent.

Materials:

  • 3-[(3-Bromophenoxy)methyl]benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-[(3-Bromophenoxy)methyl]benzoic acid (e.g., 3.23 g, 10 mmol) and methanol (40 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.2 mL) to the mixture.[15]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours.[16] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.[17]

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted acid and the H₂SO₄ catalyst. (Caution: CO₂ evolution!).[13]

    • Brine (1 x 30 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester, which often appears as an oil or low-melting solid.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Steglich Esterification - Synthesis of tert-Butyl 3-[(3-Bromophenoxy)methyl]benzoate

This method is ideal for coupling the acid with more complex, sterically hindered, or acid-sensitive alcohols like tert-butanol.[6]

Materials:

  • 3-[(3-Bromophenoxy)methyl]benzoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-[(3-Bromophenoxy)methyl]benzoic acid (e.g., 3.23 g, 10 mmol), tert-butanol (1.1 eq., 11 mmol), and a catalytic amount of DMAP (0.05 eq., 5 mol%) in anhydrous DCM (50 mL).[10][18]

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq., 11 mmol) in a small amount of anhydrous DCM dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DHU) will form.

  • Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a sintered glass funnel to remove the precipitated DHU. Wash the filter cake with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Cold 1 M HCl (2 x 20 mL) to remove DMAP and any remaining DCC.

    • Saturated sodium bicarbonate solution (2 x 20 mL).

    • Brine (1 x 20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester can be purified by flash chromatography on silica gel to yield the pure product.

References

  • Filo. (2025, March 20).
  • SmartLabs.
  • ausetute.com.
  • American Chemical Society. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity.
  • Wikipedia. Mitsunobu reaction.
  • Muramoto, N., et al. (2013, February 19). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile.
  • YouTube. (2019, February 21).
  • chymist.com. ESTERS.
  • American Chemical Society. Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.
  • Organic Chemistry Portal.
  • American Chemical Society. Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
  • SSERC.
  • Green Chemistry (RSC Publishing). (2021, July 29).
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Scribd.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, January 22).
  • University of Calgary. Ch19: RCO2H to RCO2R'.
  • Preparation of Methyl Benzo
  • ResearchGate. (2025, August 5).
  • Carbon-13 chemical shift assignments of deriv
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • YouTube. (2020, December 27).
  • Sigma-Aldrich.

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Amide bond formation using 3-[(3-Bromophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Bond Formation using 3-[(3-Bromophenoxy)methyl]benzoic acid

Executive Summary

This guide details the optimized protocols for synthesizing amides using 3-[(3-Bromophenoxy)methyl]benzoic acid (CAS: 148255-32-7). This building block is a critical intermediate in medicinal chemistry, often serving as a "linker-scaffold" that connects an amine-bearing pharmacophore to an aryl bromide handle suitable for downstream cross-coupling (e.g., Suzuki-Miyaura).

We present three distinct methodologies tailored to different stages of drug development:

  • Method A (HATU): High-throughput discovery (mg to g scale).

  • Method B (T3P®): Scalable, "green" chemistry with simplified workup (g to kg scale).

  • Method C (Acid Chloride): Cost-effective large-scale manufacturing.

Chemical Context & Structural Analysis

Molecule: 3-[(3-Bromophenoxy)methyl]benzoic acid Molecular Weight: 307.14 g/mol Key Functional Groups:

  • Carboxylic Acid (C-1): The site of amidation. Located at the meta position relative to the ether side chain, minimizing steric hindrance compared to ortho analogs.

  • Benzylic Ether Linker: Provides flexibility. Chemically stable under standard basic coupling conditions but sensitive to strong Lewis acids (e.g., BBr3) or hydrogenolysis.

  • Aryl Bromide: A robust handle for diversification. Crucial Consideration: This moiety is stable to amide coupling reagents but susceptible to oxidative addition if palladium contaminants are present. All reaction vessels must be free of transition metals.

Reaction Scheme:



Reagent Selection Matrix

FeatureHATU (Method A) T3P® (Method B) Oxalyl Chloride (Method C)
Scale Discovery (1 mg - 5 g)Process (1 g - >1 kg)Manufacturing (>100 g)
Cost HighModerateLow
Atom Economy Poor (High MW byproducts)GoodExcellent
Workup Chromatographic/Acid WashAqueous SeparationDistillation/Evaporation
Moisture Sensitivity ModerateLow (Tolerates wet solvents)High (Requires anhydrous)
Reaction Rate Very Fast (< 2 h)Moderate (2–12 h)Fast (Activation step)

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Rapid synthesis of diverse libraries where yield is prioritized over cost.

Reagents:

  • Substrate: 3-[(3-Bromophenoxy)methyl]benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Protocol:

  • Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow.

  • Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (remove excess amine/DIPEA).

      • Sat. NaHCO₃ (remove unreacted acid/HATU byproducts).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove tetramethylurea byproducts.

Method B: T3P® (Propylphosphonic Anhydride) Coupling (Green Scale-Up)

Best for: Gram-scale synthesis avoiding chromatography. T3P byproducts are water-soluble.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Protocol:

  • Setup: Charge the benzoic acid (1.0 equiv) and amine (1.1 equiv) into a flask with EtOAc (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is valuable/volatile; otherwise, RT is acceptable.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours. (T3P is slower than HATU but cleaner).

  • Self-Validating Workup:

    • Add water directly to the reaction vessel.

    • Separate layers.

    • Wash organic layer with 1M NaOH (removes unreacted acid and phosphorus byproducts).

    • Wash with 1M HCl (removes pyridine/amine).[3]

    • Concentrate organic layer.

    • Result: Product is often >95% pure without chromatography.

Method C: Acid Chloride Activation (Cost-Effective)

Best for: Non-sensitive amines and large-scale batches.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Base: Et₃N (Triethylamine) (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or Toluene

Protocol:

  • Activation: Dissolve acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon. Add cat. DMF.[1][4][5][6]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir until gas evolution (CO/CO₂) ceases (approx. 1–2 h).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Standard aqueous wash (Acid/Base/Brine).

Quality Control & Validation

1. LCMS Validation (Isotope Pattern): The presence of the Bromine atom provides a distinct mass spectral signature.

  • Target Mass: [M+H]⁺

  • Pattern: Look for the 1:1 doublet signal separated by 2 mass units (⁷⁹Br and ⁸¹Br).

    • Example: If the Amide MW is 400, expect peaks at m/z 400 and 402 of equal intensity.

    • Failure Mode: Loss of the +2 peak indicates debromination (rare, but possible if Pd contamination exists).

2. NMR Validation (¹H NMR in DMSO-d₆):

  • Diagnostic Peak: The benzylic methylene protons (

    
    ) appear as a sharp singlet around δ 5.1–5.3 ppm .
    
  • Amide Proton: Broad singlet or doublet at δ 8.0–10.0 ppm (exchangeable with D₂O).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate protocol and the workflow for the HATU method.

AmideCoupling Start Start: 3-[(3-Bromophenoxy)methyl]benzoic acid ScaleCheck Determine Scale & Requirements Start->ScaleCheck MethodA Method A: HATU (Discovery / <1g) ScaleCheck->MethodA Speed/Small Scale MethodB Method B: T3P (Green / >1g) ScaleCheck->MethodB Easy Workup MethodC Method C: Acid Chloride (Cost / >100g) ScaleCheck->MethodC Lowest Cost HATU_Step1 Dissolve Acid in DMF Add DIPEA (3.0 eq) MethodA->HATU_Step1 QC QC: LCMS (Br Isotope Check) NMR (CH2 Peak) MethodB->QC MethodC->QC HATU_Step2 Add HATU (1.2 eq) Activate 5-10 min HATU_Step1->HATU_Step2 HATU_Step3 Add Amine (1.1 eq) Stir 1-2h @ RT HATU_Step2->HATU_Step3 HATU_Step3->QC Final Pure Amide Product QC->Final Pass

Caption: Decision matrix and workflow for amide coupling of 3-[(3-Bromophenoxy)methyl]benzoic acid.

References

  • Dunetz, J. R., et al. (2011).[7] "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[7] Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. "Product Specification: 3-[(3-Bromophenoxy)methyl]benzoic acid." Link

  • Bachem. "Peptide Coupling Reagents Guide: HATU and T3P Protocols." Link

Sources

Application Notes and Protocols for the Scale-Up Production of 3-[(3-Bromophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-[(3-Bromophenoxy)methyl]benzoic acid, a key intermediate in pharmaceutical development. Moving from laboratory-scale synthesis to pilot or industrial production presents significant challenges in terms of reaction control, safety, and product purity.[1][2] This guide details a robust and scalable protocol, focusing on the Williamson ether synthesis as the core transformation. We will explore the underlying chemical principles, provide step-by-step procedures for synthesis and purification, and address critical scale-up considerations including thermal management, process safety, and analytical quality control. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: Significance and Synthesis Strategy

3-[(3-Bromophenoxy)methyl]benzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a diaryl ether linkage, is common in a range of therapeutic agents. The reliable and scalable production of this intermediate is therefore of paramount importance.

The synthetic approach detailed in this guide is based on the well-established Williamson ether synthesis , a versatile and widely used method for forming ethers.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The primary advantages of this method for scale-up include its generally high yields and the availability of starting materials.

Our strategy involves the reaction of 3-bromophenol with a suitable 3-(halomethyl)benzoic acid derivative. To ensure a clean reaction and facilitate purification, the synthesis will be carried out in two main stages:

  • Esterification and Ether Formation: Synthesis of the methyl ester, methyl 3-[3-bromophenoxy)methyl]benzoate, via a Williamson ether synthesis between 3-bromophenol and methyl 3-(bromomethyl)benzoate.

  • Saponification: Hydrolysis of the methyl ester to yield the final product, 3-[(3-Bromophenoxy)methyl]benzoic acid.

This two-step approach is often preferred in large-scale synthesis as it can lead to a cleaner product and avoid potential side reactions associated with the free carboxylic acid under the basic conditions of the Williamson synthesis.

Process Chemistry and Mechanistic Insights

The core of this process is the SN2 reaction between the sodium salt of 3-bromophenol (the nucleophile) and methyl 3-(bromomethyl)benzoate (the electrophile).

Step 1: Formation of the Phenoxide

3-Bromophenol is deprotonated by a suitable base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic sodium 3-bromophenoxide. This is a crucial step as the phenoxide is a much stronger nucleophile than the corresponding phenol.

Step 2: Nucleophilic Attack

The generated phenoxide then attacks the benzylic carbon of methyl 3-(bromomethyl)benzoate, displacing the bromide leaving group to form the desired ether linkage. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred for this type of reaction as they can solvate the cation of the base while not significantly solvating the nucleophile, thus increasing its reactivity.[3]

Step 3: Saponification

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.

Detailed Scale-Up Protocols

Materials and Equipment
MaterialGradeSupplierNotes
3-Bromophenol>99%Commercial
Methyl 3-(bromomethyl)benzoate>98%Commercial
Sodium HydroxideReagent GradeCommercialPellets or flakes
Dimethylformamide (DMF)AnhydrousCommercial
TolueneReagent GradeCommercialFor extraction
Hydrochloric Acid37%Commercial
MethanolReagent GradeCommercialFor recrystallization
WaterDeionizedIn-house

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating and cooling capabilities), and a reflux condenser.

  • Addition funnel for controlled reagent addition.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and respiratory protection, especially when handling bromine compounds and DMF.[5]

Synthesis of Methyl 3-[3-bromophenoxy)methyl]benzoate (Ester Intermediate)

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with 3-bromophenol (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 volumes). Begin agitation.

  • Base Addition: Carefully add sodium hydroxide (1.1 eq) to the reactor. An exotherm may be observed. Maintain the temperature below 40°C.

  • Phenoxide Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the sodium 3-bromophenoxide.

  • Electrophile Addition: Slowly add a solution of methyl 3-(bromomethyl)benzoate (1.05 eq) in DMF (2 volumes) to the reactor via the addition funnel over 1-2 hours. Maintain the reaction temperature between 25-30°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting materials are consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 10-15°C and slowly quench with water (10-15 volumes).

  • Extraction: Extract the aqueous mixture with toluene (2 x 5 volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to yield the crude methyl 3-[3-bromophenoxy)methyl]benzoate as an oil or solid.

Saponification to 3-[(3-Bromophenoxy)methyl]benzoic acid

Protocol:

  • Reactor Setup: Charge the reactor containing the crude ester with methanol (5 volumes) and a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Hydrolysis: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the disappearance of the ester by HPLC or TLC.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (5 volumes) and cool to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2.[6] A precipitate of the desired product will form.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold water to remove inorganic salts.

Purification by Recrystallization

Recrystallization is a critical step to ensure the high purity of the final product.[7][8][9]

Protocol:

  • Solvent Selection: A mixture of methanol and water is a suitable solvent system. 3-[(3-Bromophenoxy)methyl]benzoic acid has good solubility in hot methanol and poor solubility in water.

  • Dissolution: Transfer the crude solid to a clean reactor and add the minimum amount of hot methanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Crystallization: Slowly add water to the hot methanolic solution until the solution becomes cloudy (the cloud point). Then, add a small amount of methanol to redissolve the precipitate and allow the solution to cool slowly to room temperature.

  • Cooling: Further cool the mixture in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of a cold methanol/water mixture, and dry under vacuum at 50-60°C until a constant weight is achieved.

Scale-Up Considerations and Process Optimization

Scaling up a chemical synthesis from the laboratory to a production facility introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[1][2][10][11]

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Heat Transfer Efficiently dissipatedSurface area to volume ratio decreases. Potential for "runaway" reactions.Implement jacketed reactors with precise temperature control. Consider controlled addition rates of reagents to manage exotherms.[2]
Mixing Generally efficientInefficient mixing can lead to localized "hot spots" and incomplete reactions.Use appropriately sized and shaped impellers for the reactor geometry. Ensure adequate agitation throughout the reaction.
Reagent Addition Manual additionAutomated dosing systems for controlled addition rates.Enhances safety and reproducibility, especially for exothermic steps.
Safety Small scale hazardsIncreased quantities of hazardous materials.Conduct a thorough process hazard analysis (PHA). Implement appropriate engineering controls and ensure availability of emergency shutdown procedures.[5][12][13][14]
Solvent Handling Fume hoodClosed systems, solvent recovery, and consideration of environmental impact.Minimize worker exposure and reduce waste.
Product Isolation Glassware filtrationLarger scale filtration and drying equipment (e.g., centrifuges, filter-dryers).Efficient handling of larger product volumes.

Analytical Quality Control

To ensure the final product meets the required specifications, a robust set of analytical tests should be implemented.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity FTIR, ¹H NMR, ¹³C NMRConforms to the reference spectrum
Purity HPLC≥ 99.0%
Melting Point Capillary MethodSpecific range (e.g., 155-158 °C)
Residual Solvents GC-HSWithin ICH limits
Water Content Karl Fischer Titration≤ 0.5%

Process Flow and Logic Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_saponification Step 2: Saponification & Purification A Charge 3-Bromophenol and DMF B Add Sodium Hydroxide A->B C Phenoxide Formation B->C D Add Methyl 3-(bromomethyl)benzoate C->D E Reaction Monitoring (HPLC/TLC) D->E F Quench with Water E->F G Extract with Toluene F->G H Wash and Concentrate G->H I Add Methanol and NaOH(aq) H->I Crude Ester J Reflux I->J K Remove Methanol J->K L Acidify with HCl K->L M Filter Crude Product L->M N Recrystallize (Methanol/Water) M->N O Filter and Dry N->O P Final Product: 3-[(3-Bromophenoxy)methyl]benzoic acid O->P

Caption: Overall workflow for the two-step synthesis of the target compound.

Critical Decision Points in Purification

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(3-Bromophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3BPMBA-001 Status: Active Classification: Organic Synthesis / Intermediate Purification

Executive Summary

This guide addresses the purification of 3-[(3-Bromophenoxy)methyl]benzoic acid , a diaryl ether intermediate often used in medicinal chemistry. The molecule features a carboxylic acid moiety (pKa ~4.[1]2) and a lipophilic bromophenoxy ether tail.

Successful purification relies on exploiting the acidity difference between the product and its likely phenolic precursors (e.g., 3-bromophenol, pKa ~9.8). This guide prioritizes a chemically active extraction (pH-switching) as the primary purification vector, followed by recrystallization or chromatography for polishing.

Module 1: Chemically Active Extraction (The "pH Switch")

Objective: Remove neutral impurities (unreacted benzyl halides) and weak acids (phenols) without column chromatography.

The Logic (Self-Validating System)

This protocol uses the pKa differential.

  • Target Molecule (pKa ~4.2): Ionizes in weak base (

    
    , pH ~8.5).
    
  • Phenolic Impurity (pKa ~9.8): Remains protonated (neutral) in weak base.

  • Neutral Impurities: Remain in the organic phase regardless of pH.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.[2]

  • The "Weak Base" Wash (Critical Step):

    • Extract the organic layer 3x with saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Observation: Evolution of

      
       gas confirms the carboxylic acid is reacting.
      
    • Partition:

      • Organic Layer: Contains phenols, unreacted benzyl bromide, and other neutrals. Discard after TLC verification.

      • Aqueous Layer: Contains your product as the sodium carboxylate salt.

  • The "Strong Base" Check (Optional):

    • If the aqueous layer is dark/oily, wash it once with fresh ether/EtOAc to remove trapped neutrals.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl until pH < 2.

    • Result: The product should precipitate as a white/off-white solid.

  • Recovery: Filter the solid or extract with fresh EtOAc if it oils out.

Visualizing the pH Switch Logic

ExtractionLogic Crude Crude Mixture (Acid + Phenol + Neutrals) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent NaHCO3 Extract with sat. NaHCO3 (pH ~8.5) OrgSolvent->NaHCO3 OrgLayer1 Organic Layer (Phenols + Neutrals) NaHCO3->OrgLayer1 Remains Organic AqLayer1 Aqueous Layer (Product as Carboxylate) NaHCO3->AqLayer1 Ionizes to Water Acidify Acidify with HCl (pH < 2) AqLayer1->Acidify Precipitate Precipitate Product (Pure Acid) Acidify->Precipitate

Caption: Separation logic exploiting the pKa difference between carboxylic acids (~4) and phenols (~10).

Module 2: Recrystallization Strategies

Objective: Remove trace colored impurities and inorganic salts.

Solvent Selection Table

The ether linkage adds lipophilicity, making water a poor solvent on its own.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Dissolve in hot EtOH; add hot water until turbid. Cool slowly.
EtOAc / Hexanes 1:3 to 1:5Medium Good for removing non-polar byproducts. Risk of "oiling out."[3]
Toluene 100%Low Only for very large scale; requires high heat to dissolve.
Troubleshooting "Oiling Out"

If your product separates as an oil droplet instead of crystals during cooling:

  • Re-heat until the solution is clear.

  • Add a Seed Crystal: Scratch the glass or add a tiny speck of pure product.

  • Add 1% Acetic Acid: Sometimes the oil is the carboxylate salt; ensuring full protonation helps crystallization.

  • Slower Cooling: Wrap the flask in foil/towel to slow heat loss.

Module 3: Flash Chromatography (The "Polishing" Step)

Objective: Separation of stubborn isomers or breakdown products.

Critical Parameter: Carboxylic acids streak (tail) on silica gel due to interaction with silanol groups. You must use an acidic modifier.

Recommended Conditions
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid .

  • Gradient: 0% B

    
     40% B over 10-15 Column Volumes (CV).
    

Why Acetic Acid? Silica (


) has surface hydroxyls (

) that hydrogen bond with your carboxylic acid, causing it to "stick" and elute as a broad smear. Adding 1% acetic acid saturates these sites, allowing your product to elute as a sharp, symmetrical peak [1].

Technical Support FAQ

Q1: I tried the NaHCO3 extraction, but my product stayed in the organic layer. Why?

  • Diagnosis: Your organic solvent might be too polar (e.g., THF or too much alcohol), holding the salt in solution, or the pH wasn't high enough.

  • Fix: Ensure you are using EtOAc or DCM. Verify the aqueous layer pH is >8 using pH paper. If the product is extremely lipophilic (due to the bromophenoxy group), you may need 0.5M NaOH instead of NaHCO3, but be careful—this will pull phenols into the water too.

Q2: My NMR shows a persistent impurity at ~7.0-7.3 ppm. What is it?

  • Diagnosis: This is likely unreacted 3-bromophenol .

  • Fix: Phenols are weak acids. Repeat the extraction, but be strict with the pH. Use NaHCO3 (pH 8.5), not NaOH. Wash the organic layer 4-5 times. If that fails, flash chromatography is required.

Q3: The product turns pink/brown upon drying.

  • Diagnosis: Oxidation of trace phenolic impurities or light sensitivity of the benzylic ether.

  • Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal . Filter hot through Celite to remove the charcoal. Store the final solid in amber vials.

References

  • Biotage. (2023).[4] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Nichols, L. (2024). Purification of Product Mixtures (Acid-Base Extraction).[1][5] Chemistry LibreTexts.[6] Retrieved from [Link]

  • Teledyne ISCO. (2012).[7] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Recrystallization solvents for 3-[(3-Bromophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 3-[(3-Bromophenoxy)methyl]benzoic Acid

Compound Identifier: 3-[(3-Bromophenoxy)methyl]benzoic acid CAS Number: 148255-32-7 Molecular Weight: 307.14 g/mol

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-[(3-Bromophenoxy)methyl]benzoic acid , a critical building block often used in the synthesis of kinase inhibitors and receptor antagonists.

As a Senior Application Scientist, I understand that the ether linkage in this molecule introduces flexibility that can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization. The protocols below are designed to mitigate this risk while maximizing purity.

Part 1: Solvent Selection & Strategy

Q: What is the best solvent system for recrystallizing this compound?

A: Based on the polarity of the carboxylic acid and the lipophilicity of the bromophenoxy moiety, we recommend a Binary Solvent System . Single solvents often fail to provide the necessary yield/purity balance for this specific structure.

SystemCompositionRecommended ForMechanism
Primary Ethanol / Water General PurificationHigh solubility in hot EtOH; sharp solubility drop with water addition.
Secondary Ethyl Acetate / Heptane Lipophilic ImpuritiesGood for removing non-polar byproducts (e.g., unreacted bromophenol).
Tertiary Acetonitrile Difficult SeparationsPolar aprotic nature helps separate isomeric impurities.

Expert Insight: Why Ethanol/Water? The carboxylic acid group forms strong hydrogen bonds with ethanol, ensuring dissolution. Water acts as a powerful anti-solvent, forcing the hydrophobic bromophenoxy tail to aggregate and crystallize. This system allows for "tunable" saturation, which is critical for preventing oiling out.

Part 2: Troubleshooting & FAQs

Q: The compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

A: This is the most common failure mode for ether-linked benzoic acids. It occurs when the compound's melting point is depressed by impurities or solvent saturation temperature exceeds the melting point.

Corrective Protocol:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of the "good" solvent (e.g., Ethanol) to slightly lower the saturation.

  • Seed the solution: Add a tiny crystal of pure product at a temperature just below the expected melting point (approx. 50-60°C).

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath immediately.

Q: My crude material is dark brown. Will recrystallization fix this?

A: Recrystallization alone may not remove colored oligomeric impurities.

  • Action: Perform a Hot Filtration step.[1] Dissolve the compound in boiling ethanol, add activated charcoal (1-2% w/w), stir for 10 minutes, and filter through a pre-heated Celite pad before adding the anti-solvent (water).

Q: I have persistent starting material (3-Bromophenol) in my product.

A: Recrystallization is inefficient for removing phenolic precursors because they often co-crystallize.

  • Action: Perform an Acid-Base Extraction before recrystallization.

    • Dissolve crude solid in 1M NaOH (Product and phenol dissolve).

    • Wash with Methyl tert-butyl ether (MTBE) (Removes neutral impurities).

    • Acidify aqueous layer to pH 2-3 with HCl.

    • Filter the precipitate.[2] Then proceed to recrystallization.

Part 3: Detailed Experimental Protocol

Standard Operating Procedure: Ethanol/Water Recrystallization

  • Dissolution:

    • Place 10.0 g of crude 3-[(3-Bromophenoxy)methyl]benzoic acid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (absolute) in small portions (start with 30 mL) while heating on a hot plate/stirrer set to 80°C.

    • Stir until solids are completely dissolved. If needed, add more ethanol dropwise. Do not add a large excess.

  • Clarification (Optional):

    • If insoluble particles are visible, filter the hot solution through a pre-heated glass funnel with fluted filter paper.

  • Nucleation Point:

    • Remove from heat.[2][3] While stirring gently, add Deionized Water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Critical Step: If oil droplets form, reheat and add slightly more ethanol.

    • Once room temperature is reached and crystals are visible, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel under vacuum.

    • Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Visualization

The following decision tree illustrates the logic for solvent selection and troubleshooting based on the physical state of your crude material.

RecrystallizationLogic Start Start: Crude 3-[(3-Bromophenoxy)methyl]benzoic acid CheckPurity Check Purity (TLC/HPLC) Contains Phenols? Start->CheckPurity AcidBase Perform Acid-Base Extraction (1M NaOH -> Wash -> HCl) CheckPurity->AcidBase Yes (Phenols present) SolventSelect Select Solvent System CheckPurity->SolventSelect No AcidBase->SolventSelect EtOHWater Ethanol / Water (Standard) SolventSelect->EtOHWater Preferred EtOAcHept EtOAc / Heptane (If highly lipophilic impurities) SolventSelect->EtOAcHept Alternative Dissolve Dissolve at Reflux EtOHWater->Dissolve EtOAcHept->Dissolve CheckState Cooling Phase: Observe State Dissolve->CheckState Crystals Crystals Forming CheckState->Crystals Clear Solution -> Solid Oil Oiling Out CheckState->Oil Phase Separation Filter Filter & Dry Crystals->Filter RemedyOil Reheat -> Add Solvent -> Seed -> Slow Cool Oil->RemedyOil RemedyOil->CheckState

Caption: Decision tree for purification workflow, addressing impurity profiles and phase separation issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. (Used as a proxy for benzoic acid derivative solubility properties). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. General procedures for crystallization of ether-linked aromatics. (Methodological grounding for solvent selection). Retrieved from [Link]

Sources

Optimizing reaction temperature for 3-[(3-Bromophenoxy)methyl]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermal optimization of the critical etherification step in the synthesis of 3-[(3-Bromophenoxy)methyl]benzoic acid derivatives.[1] The core reaction involves the nucleophilic substitution (


) between a phenol derivative (e.g., 3-bromophenol) and a benzyl halide (e.g., methyl 3-(bromomethyl)benzoate). Temperature control is the primary variable governing the competition between kinetic product formation (O-alkylation) and thermodynamic byproducts (C-alkylation, hydrolysis, or elimination).[1]

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Q1: Why is temperature the critical failure point for this specific ether synthesis? A: The synthesis of 3-[(3-Bromophenoxy)methyl]benzoic acid relies on a Williamson ether synthesis.[1] The reaction rate follows second-order kinetics (


). Temperature affects this system in three non-linear ways:
  • Solubility of Inorganic Bases: Using mild bases like

    
     or 
    
    
    
    creates a heterogeneous mixture. Low temperatures (<40°C) often fail to solubilize enough base to deprotonate the phenol, stalling the reaction regardless of time [1].
  • Leaving Group Stability: The benzyl bromide moiety is susceptible to hydrolysis by trace moisture. At elevated temperatures (>90°C), the rate of hydrolysis to the benzyl alcohol byproduct competes significantly with the desired

    
     attack, especially in polar aprotic solvents like DMF [2].
    
  • Ambident Nucleophilicity: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, excessive heat (>120°C) can promote thermodynamic C-alkylation or Claisen-type rearrangements, permanently contaminating the scaffold [3].[1]

Q2: What is the theoretical "Goldilocks Zone" for this reaction? A: For most phenoxy-methyl-benzoic acid derivatives, the optimal window is 60°C to 80°C .[1]

  • < 50°C: Reaction is kinetically sluggish; heterogeneous bases remain undissolved.

  • 60-80°C (Target): Sufficient energy to overcome the activation barrier for

    
     displacement and solubilize carbonate bases, but below the threshold for significant benzyl halide degradation.
    
  • > 90°C: Diminishing returns; increased risk of ester hydrolysis (if water is present) and side-product formation.[1]

Module 2: Troubleshooting & Optimization (The "How")

Q3: I am observing low conversion (<50%) after 12 hours at reflux in Acetone (56°C). Should I increase the temperature? A: Not necessarily. Acetone reflux is often insufficient for sterically hindered or electron-poor phenols.[1] Instead of simply heating a closed system (pressure vial) which risks decomposition, consider these sequential steps:

  • Solvent Switch: Switch to Acetonitrile (ACN) . ACN refluxes at ~82°C, which often provides the exact activation energy boost needed without reaching the decomposition temperatures of DMF (>150°C) [4].

  • Cation Effect: If sticking to Acetone, add a catalytic amount of 18-Crown-6 or switch the base from

    
     to 
    
    
    
    .[1] Cesium's larger ionic radius ("Cesium Effect") improves solubility and nucleophilicity at lower temperatures [5].

Q4: My HPLC shows a persistent impurity at RRT 0.85. What is it, and is temperature the cause? A: This is likely the Benzyl Alcohol derivative (Methyl 3-(hydroxymethyl)benzoate), resulting from the hydrolysis of your starting benzyl bromide.

  • Cause: Reaction temperature was too high (>80°C) in the presence of trace moisture (wet solvent or hygroscopic base).

  • Fix:

    • Dry your solvent (Molecular sieves 4Å).

    • Lower reaction temperature to 60°C.

    • Increase the equivalents of the benzyl bromide (1.2 eq) to compensate for thermal degradation.

Module 3: Experimental Protocol

Standardized Temperature Optimization Protocol

Objective: Determine the optimal temperature for maximizing O-alkylation yield while minimizing hydrolysis.

Reagents:

  • A: 3-Bromophenol (1.0 eq)[1]

  • B: Methyl 3-(bromomethyl)benzoate (1.1 eq)[1]

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (Dry, 10V)

Step-by-Step Workflow:

  • Setup: Prepare three reaction vials equipped with stir bars.

  • Charging: Add A , Base , and Solvent to each vial. Stir for 15 min at RT to initiate deprotonation (color change often observed).

  • Addition: Add B to all vials.

  • Thermal Stress Test:

    • Vial 1: 50°C (Oil bath)

    • Vial 2: 75°C (Reflux)

    • Vial 3: 100°C (Sealed tube/Pressure)

  • Monitoring: Sample at T=1h, 4h, and 12h. Quench aliquots in dilute HCl/EtOAc.

  • Analysis: Analyze via HPLC (UV 254nm). Calculate conversion based on the consumption of B and formation of Product vs. Benzyl Alcohol impurity.

Data Interpretation Table:

ObservationDiagnosisAction
High SM (A), Low Product Kinetic TrapIncrease Temp to 75°C or switch to

.
High Product, High Impurity (Alc) Thermal DegradationCRITICAL: Lower Temp to 60°C; Dry solvent.
High Product, Clean Trace Optimal ZoneScale up at this temperature.
New Impurity (C-alkylation) Thermodynamic ControlReduce Temp; Switch to polar aprotic solvent (DMF) at lower temp.

Module 4: Visualizing the Pathway

The following diagram illustrates the reaction pathways and the specific influence of temperature on product distribution.

ReactionPathway cluster_conditions Temperature Effects Start Reactants: Phenol + Benzyl Bromide Inter Transition State (Activated Complex) Start->Inter Base, Solvent Prod Target Product: Ether Derivative Inter->Prod Optimal Temp (60-80°C) Side1 Side Product A: Benzyl Alcohol (Hydrolysis) Inter->Side1 High Temp (>90°C) + Trace H2O Side2 Side Product B: C-Alkylated Phenol Inter->Side2 Extreme Temp (>120°C) or Lewis Acid LowTemp < 50°C: Incomplete Conversion HighTemp > 90°C: Degradation/Side Reactions

Caption: Reaction pathway showing the divergence between the desired O-alkylation (Green) and temperature-dependent side reactions (Red).

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing Phenol Alkylation Reactions: Troubleshooting Low Yields. Retrieved from

  • Organic Syntheses. (2025). General Procedures for Williamson Ether Synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Variables. Retrieved from

  • Organic Process Research & Development. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis.[4] Retrieved from

  • Organic-Synthesis.com. (2025). General Procedure for O-Alkylation of Phenols using Cs2CO3.[1][5] Retrieved from [1]

Sources

Technical Support Guide: Palladium Removal from 3-[(3-Bromophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-3BBA Status: Open Priority: High (ICH Q3D Compliance Required) Product: 3-[(3-Bromophenoxy)methyl]benzoic acid (Intermediate/API)

Executive Summary & Diagnostic

The Problem: You are isolating 3-[(3-Bromophenoxy)methyl]benzoic acid and retain high residual palladium (Pd) levels (>100 ppm). The Cause: The carboxylic acid moiety on your product acts as a ligand, forming stable Pd(II)-carboxylate complexes . These complexes are soluble in organic solvents and often survive standard aqueous workups. Furthermore, the bromine substituent prevents the use of aggressive reducing conditions (e.g., Zn/HCl) which could cause hydrodebromination.

The Solution: We recommend a Tiered Approach . Start with the Diagnostic Flowchart below to select the protocol best suited to your current process stage.

Diagnostic Flowchart: Method Selection

Pd_Removal_Decision_Tree Start Start: Assess Current State Solubility_Check Is Product Currently Dissolved in Organic Solvent? Start->Solubility_Check Yes Yes Solubility_Check->Yes Yes (In Process) No No Solubility_Check->No No (Solid Isolated) Pd_Level Current Pd Level? Yes->Pd_Level Redissolve Redissolve in THF/EtOAc Proceed to Protocol B No->Redissolve High_Pd Protocol A: Salt Formation & Wash (Leverages Acidic Moiety) Pd_Level->High_Pd > 500 ppm Low_Pd Protocol B: Solid Phase Scavengers (Thiol-Silica) Pd_Level->Low_Pd < 500 ppm High_Pd->Low_Pd If Pd remains > 10 ppm

Caption: Decision tree for selecting the optimal palladium removal strategy based on product state and contamination level.

Protocol A: The "Salt Switch" Extraction (Liquid Phase)

Best For: Gross decontamination (>500 ppm Pd) Mechanism: Exploits the acidity of the benzoic acid moiety. By converting your product to a water-soluble salt, you can wash away non-polar Pd-ligand complexes (e.g., Pd-phosphines) into an organic layer, then recover the product.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude organic mixture in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • Salt Formation: Extract the organic layer with 1N NaOH (2-3 equivalents).

    • Observation: The product moves into the aqueous layer as the sodium benzoate salt.

    • Critical Check: Ensure the aqueous pH is >10.

  • Organic Wash: Wash the aqueous layer (containing your product) 2× with fresh Ethyl Acetate.

    • Why: This removes non-ionic Pd species and free phosphine ligands that do not dissolve in water.

  • Scavenger Wash (Optional but Recommended): Wash the aqueous layer once with a solution of L-Cysteine or Trimercaptotriazine (TMT) (0.5 eq relative to Pd).

    • Why: These water-soluble chelators bind cationic Pd species.

  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2–3.

    • Result: 3-[(3-Bromophenoxy)methyl]benzoic acid precipitates as a solid.

  • Filtration: Filter the solid and wash with water.

Success Metric: Expect 80–90% Pd reduction. If target (<10 ppm) is not met, proceed to Protocol B.

Protocol B: Solid Phase Scavenging (The Gold Standard)

Best For: Polishing to regulatory limits (<10 ppm). Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU). Why Thiol? The sulfur atom has a high affinity for Pd(II) and competes effectively against the carboxylic acid ligand. Unlike amine scavengers, thiols will not form salts with your benzoic acid product.

Scavenger Selection Guide
Scavenger TypeFunctional GroupCompatibility with 3-BBARecommendation
Thiol (SH) MercaptanHigh. No interaction with acid group.Primary Choice
Thiourea ThioureaHigh. Excellent for Pd(II).Secondary Choice
Amine (NH2) Primary AmineLow. Will form salt with benzoic acid.Avoid
Carbon Activated CharcoalMedium. Non-selective; risk of yield loss.Use only if Silica fails
Execution Protocol
  • Preparation: Dissolve the crude product in THF, MeOH, or Ethyl Acetate (10 volumes).

  • Loading: Add Silica-Thiol scavenger (4 equivalents relative to residual Pd mass, or 10–20% w/w relative to product if Pd mass is unknown).

  • Incubation: Stir at 40–50°C for 4–12 hours .

    • Note: Elevated temperature significantly improves kinetics for Pd-carboxylate displacement.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

    • Visual Cue: The silica beads often turn dark brown/black as they capture Pd.[1]

  • Concentration: Evaporate solvent to recover the purified product.

Mechanism of Action

Pd_Scavenging_Mechanism Pd_Complex Pd-Carboxylate Complex (Soluble) Intermediate Transition State Pd_Complex->Intermediate Heat + Time Scavenger Silica-Thiol (Solid Bead) Scavenger->Intermediate High Affinity Binding Result_Pd Pd-Thiol-Silica (Insoluble Solid) Intermediate->Result_Pd Filtration Result_Product Purified Product (In Solution) Intermediate->Result_Product Filtrate

Caption: Competitive displacement of the carboxylic acid ligand by the thiol-silica scavenger.

Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why? A: Activated carbon is non-selective. The aromatic rings in your product (3-bromophenoxy and benzoic acid) adsorb strongly to the carbon surface via


-stacking.
Fix: Switch to Silica-Thiol . If you must use carbon, use "Synthetic Carbon" (e.g., Carboxen® 564) designed for specific metal adsorption, or limit exposure time to <1 hour.

Q: The Pd level is stuck at 50 ppm despite using scavengers. What now? A: This suggests the Pd is trapped inside the crystal lattice of your product (occlusion). Fix: You must break the lattice. Dissolve the product completely in a "good" solvent (THF/DMF) before adding the scavenger. Do not attempt to scavenge a suspension.

Q: Can I use hydrogenation to precipitate the Pd? A: NO. Your molecule contains an aryl bromide. Standard catalytic hydrogenation (Pd/C + H2) or vigorous reduction (Zn/HCl) poses a high risk of hydrodebromination , converting your product to 3-(phenoxymethyl)benzoic acid. Stick to chelation/scavenging methods.[2][3]

Q: Is this compliant with ICH Q3D? A: Yes. Palladium is a Class 2B impurity.[4][5] For an oral drug product, the Permitted Daily Exposure (PDE) is 100 µ g/day .[6] If the daily dose is 10g (unlikely high), the limit is 10 ppm.[6] If the dose is 1g, the limit is 100 ppm.[6] Aiming for <10 ppm ensures compliance across almost all dosing regimens.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[7] Defines PDE limits for Class 2B elements (Pd). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal strategies). [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Storage conditions to prevent degradation of 3-[(3-Bromophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-[(3-Bromophenoxy)methyl]benzoic acid. The integrity and purity of this reagent are paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to prevent and identify the degradation of this compound. Our approach is grounded in the chemical principles of its constituent functional groups—an aryl ether and a benzoic acid—and aligned with industry best practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-[(3-Bromophenoxy)methyl]benzoic acid?

A1: To ensure long-term stability, the compound, which is a solid powder, should be stored in a cool, dry, dark, and well-ventilated area. The container must be tightly sealed to prevent moisture ingress and contamination. Adherence to a first-in, first-out (FIFO) inventory system is recommended to avoid long-term storage issues.

Q2: Why is controlling humidity so important for this compound?

A2: While not extensively documented as highly hygroscopic, the benzoic acid moiety can absorb atmospheric moisture. This can lead to powder caking, which complicates accurate weighing and handling. More critically, absorbed water can act as a reactant in potential hydrolytic degradation pathways, especially under elevated temperatures or in the presence of acidic or basic contaminants.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing brominated aromatic rings can be susceptible to photodegradation. Exposure to UV or high-intensity visible light can potentially lead to the cleavage of the carbon-bromine bond, generating radical species and leading to impurities. Therefore, storage in an opaque or amber glass container in a dark location is mandatory.

Q4: What are the primary chemical moieties that I should be concerned about regarding stability?

A4: 3-[(3-Bromophenoxy)methyl]benzoic acid has two primary functional groups that dictate its stability profile:

  • Aryl Ether Linkage (-O-): Ether bonds are generally stable but can be cleaved under strong acidic conditions, often requiring high temperatures.

  • Benzoic Acid Moiety (-COOH): The carboxylic acid group is relatively stable. However, at elevated temperatures, benzoic acids can undergo decarboxylation, losing CO2 to form benzene derivatives.

Q5: What are the visible signs of degradation?

A5: Any change from its initial appearance as a white to off-white crystalline powder should be treated with suspicion. Signs of degradation include:

  • Change in color: Yellowing or browning can indicate the formation of chromophoric impurities.

  • Clumping or caking: This suggests moisture absorption.

  • Change in texture: The appearance of a gummy or partially melted solid.

  • Noticeable odor: While the compound itself has no strong odor, the generation of degradation products like phenol or benzene could produce a characteristic smell.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues that users may encounter during the handling and use of 3-[(3-Bromophenoxy)methyl]benzoic acid.

Observed Issue Potential Cause Recommended Action & Explanation
Powder is clumped or caked Moisture Absorption: The container was not sealed properly or was opened frequently in a high-humidity environment.Action: Gently break up the clumps with a dry spatula inside a glove box or a low-humidity environment. Explanation: Caking compromises homogeneity, leading to inaccurate measurements. Before use, it is crucial to perform a quick purity check (e.g., melting point or TLC) to ensure the material has not chemically degraded. For quantitative applications, re-drying the material under a vacuum may be necessary, but verify that the compound is not sensitive to the drying temperature first.
Inconsistent experimental results (e.g., variable yield, unexpected byproducts) Compound Degradation: The starting material may have degraded due to improper storage (heat, light, moisture) or contamination.Action: Qualify a new, unopened lot of the compound. Run a purity analysis (e.g., HPLC, LC-MS) on the suspect material and compare it to the certificate of analysis or a reference standard. Explanation: Degradation products can act as inhibitors or catalysts in sensitive reactions, leading to poor reproducibility.
Discoloration of the powder (yellowing) Oxidation or Photodegradation: Exposure to air (oxygen) and/or light over a prolonged period.Action: Discard the material. Procure a fresh batch and store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial. Explanation: Discoloration is a clear visual indicator of chemical change. Using such material introduces unknown impurities into your experiment, compromising the integrity of your results.
Poor solubility in the expected solvent Formation of Insoluble Impurities: Degradation may have produced polymerized or cross-linked byproducts that are less soluble.Action: Attempt to filter the insoluble material and analyze the filtrate for the desired compound's concentration and purity. Explanation: If the purity of the soluble portion is acceptable, you may be able to proceed, but the concentration will need to be re-determined. It is generally safer to use a fresh batch of the compound.

Potential Degradation Pathways & Mechanisms

Understanding the potential chemical transformations of 3-[(3-Bromophenoxy)methyl]benzoic acid is crucial for predicting incompatibilities and designing stable formulations.

Diagram: Key Degradation Pathways

G cluster_conditions Stress Conditions cluster_compound 3-[(3-Bromophenoxy)methyl]benzoic acid cluster_products Potential Degradation Products Acid Strong Acid (H+) / Heat Compound [Br-Ph-O-CH2-Ph-COOH] Acid->Compound Ether Hydrolysis Heat High Temperature (Δ) Heat->Compound Decarboxylation Light Light (hν) Light->Compound Photolysis Base Strong Base (OH-) / Heat Base->Compound Deprotonation P1 3-Bromophenol + 3-(Hydroxymethyl)benzoic acid Compound->P1 C-O Cleavage P2 3-Bromophenoxy)toluene + CO2 Compound->P2 P3 Debrominated Species Compound->P3 C-Br Cleavage P4 Carboxylate Salt Compound->P4

Caption: Potential degradation pathways for 3-[(3-Bromophenoxy)methyl]benzoic acid.

  • Acid-Catalyzed Ether Hydrolysis: In the presence of a strong acid (e.g., HBr, HI) and heat, the ether linkage is the most probable site of degradation. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide or water, leading to the cleavage of the C-O bond. This would yield 3-bromophenol and 3-(hydroxymethyl)benzoic acid or its corresponding halide.

  • Thermal Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at high temperatures, typically above their melting points. This pathway would result in the formation of (3-bromophenoxy)toluene and carbon dioxide gas.

  • Photodegradation: Brominated aromatic compounds are known to be susceptible to photolysis. UV radiation can induce the homolytic cleavage of the C-Br bond, generating aryl radicals. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of debrominated impurities.

Experimental Protocols for Stability Assessment

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point for this type of aromatic compound.

  • Mobile Phase Development:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical starting gradient could be 30% organic phase, ramping to 90% over 20-30 minutes.

    • Monitor the elution at a wavelength where the parent compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm).

  • Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method. Aim for 5-20% degradation of the parent compound.

General Procedure:

  • Prepare a stock solution of 3-[(3-Bromophenoxy)methyl]benzoic acid in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • For each condition, a control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed sample.

Stress Condition Methodology Rationale
Acid Hydrolysis Add 1M HCl to the stock solution. Heat at 60-80°C for several hours. Monitor periodically by HPLC. Neutralize with 1M NaOH before final analysis.To test susceptibility to acid-catalyzed ether cleavage.
Base Hydrolysis Add 1M NaOH to the stock solution. Heat at 60-80°C for several hours. Monitor periodically by HPLC. Neutralize with 1M HCl before final analysis.To assess stability in alkaline conditions and potential hydrolysis.
Oxidation Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours.To evaluate the impact of oxidative stress on the molecule.
Thermal Degradation Store the solid powder in an oven at a temperature below its melting point (e.g., 105°C) for several days. Also, heat a solution of the compound.To assess the potential for thermal decarboxylation and other heat-induced degradations.
Photostability Expose the solid powder and a solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.To identify susceptibility to photodegradation due to the brominated aromatic ring.

Analysis of Stressed Samples:

  • Analyze all samples by the developed stability-indicating HPLC method.

  • For structural elucidation of major degradation products, techniques like LC-MS, GC-MS, and NMR are recommended.

Diagram: Stability Testing Workflow

G cluster_setup Phase 1: Setup cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion A Obtain High-Purity 3-[(3-Bromophenoxy)methyl]benzoic acid B Develop Stability-Indicating HPLC Method A->B C Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) B->C D Analyze Stressed Samples by HPLC C->D E Identify & Characterize Degradation Products (LC-MS, NMR) D->E F Establish Storage Conditions & Re-test Period D->F Assess Degradation Profile E->F Inform on Impurities

Caption: Workflow for assessing the stability of the compound.

Summary of Recommended Storage Conditions

Parameter Condition Reason
Temperature Cool: 15°C to 25°C (59°F to 77°F)To minimize the rate of potential thermal degradation (e.g., decarboxylation).
Humidity Dry: Relative Humidity < 50%To prevent moisture absorption, which can lead to powder caking and hydrolysis.
Light In the dark (use amber or opaque containers)To prevent light-induced degradation of the brominated aromatic ring.
Atmosphere Tightly sealed container; consider inert gas (N₂ or Ar) for long-term storageTo protect from atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Incompatibilities Strong oxidizing agents, strong acids, strong basesThese can directly react with and degrade the compound.

References

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

  • The thermal decomposition of benzoic acid. ResearchGate. [Link]

  • The thermal decomposition of benzoic acid. Canadian Science Publishing. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. [Link]

  • US4092353A - Process for the purification of benzoic acid.
  • Ensuring the Quality of Active Pharmaceutical Ingredients. Pharma's Almanac. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. National Center for Biotechnology Information. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • Ethers - Chemical Reactions. BYJU'S. [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE. [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). Murdoch University Research Portal. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Publications. [Link]

  • Biodegradation of 3-phenoxybenzoic acid by a novel Sphingomonas SP. SC-1. ResearchGate. [Link]

  • Preparation of benzoic acid of high purity. National Bureau of Standards. [Link]

  • Forced Degradation Study as per ICH Guidelines. ResolveMass. [Link]

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Recrystallization of Benzoic Acid. Course Hero. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Recrystallization of Benzoic Acid. StudyMoose. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Degradation of 3-phenoxybenzoic acid by a Bacillus sp. PubMed. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PubMed. [Link]

  • Microbial degradation of 3-phenoxybenzoic acid--A review. ResearchGate. [Link]

Overcoming steric hindrance in 3-[(3-Bromophenoxy)methyl]benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Steric Challenge

You are likely working with 3-[(3-Bromophenoxy)methyl]benzoic acid because it serves as a bifunctional linker—a "hinge" molecule connecting two pharmacophores.

The Problem: On paper, this molecule appears sterically accessible. Both the carboxylic acid and the bromine are in the meta position, theoretically avoiding the classic ortho-clashing seen in 2,6-substituted systems. However, users frequently report low yields (15–30%) or stalled reactions.

The Root Cause: This substrate suffers from Conformational Shielding . The methylene bridge (


) creates a flexible "butterfly" hinge. In non-polar solvents, the two aromatic rings can fold toward each other via 

-

stacking or hydrophobic collapse, effectively shielding the functional groups within a hydrophobic pocket.

This guide provides the protocols to "unlock" this conformation and force the reaction to completion.

Module 1: The Carboxylic Acid Interface (Amide Coupling)

User Complaint: "My HATU/EDC couplings are stalling at 50% conversion, even with excess amine."

The Mechanism of Failure

Standard coupling reagents (EDC, DCC) form an O-acylisourea intermediate. In this substrate, the bulky 3-bromophenoxy wing can fold over the activated ester, blocking the incoming amine nucleophile.

Troubleshooting Protocol: The Acyl Chloride Switch

Do not rely on carbodiimides for this substrate. You must convert the acid to a highly reactive, sterically slim electrophile: the Acid Chloride .[1]

Step-by-Step Protocol: Oxalyl Chloride Activation Note: We prefer Oxalyl Chloride over Thionyl Chloride to avoid harsh thermal conditions that could destabilize the ether linkage.

  • Dissolution: Dissolve 1.0 eq of 3-[(3-Bromophenoxy)methyl]benzoic acid in anhydrous DCM (0.2 M concentration).

  • Catalyst: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack reagent, which is essential for rapid conversion at room temperature.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Checkpoint: Gas evolution (

      
      , 
      
      
      
      ) confirms initiation.
  • Activation: Stir at Room Temperature (RT) for 2 hours.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not distill.

  • Coupling: Redissolve the crude acid chloride in DCM and add to a solution of your Amine (1.1 eq) and DIPEA (2.5 eq) .

Comparative Data: Coupling Reagents

ReagentYield (24h)Steric ToleranceRisk Factor
EDC / HOBt 35%LowUrea byproduct contamination
HATU / DIPEA 65%MediumHigh cost; difficult purification
Oxalyl Chloride 92% High Moisture sensitivity
T3P (Propylphosphonic anhydride) 78%HighRequires high dilution
Decision Logic: Coupling Strategy

AmideStrategy Start Start: Amide Coupling IsAmineBulky Is the Amine Nucleophile Bulky? Start->IsAmineBulky Standard Use HATU/DIPEA (Standard Protocol) IsAmineBulky->Standard No (Primary/Linear) AcidChloride Generate Acid Chloride (Oxalyl Chloride/DMF) IsAmineBulky->AcidChloride Yes (Secondary/Branched) CheckLinker Check Ether Stability (Avoid Lewis Acids) AcidChloride->CheckLinker Proceed with Caution

Figure 1: Decision tree for selecting the correct amide coupling strategy based on nucleophile steric bulk.

Module 2: The Aryl Bromide Interface (Cross-Coupling)

User Complaint: "I can't get the Suzuki coupling to work on the bromine. The catalyst dies."

The Mechanism of Failure

The ether oxygen at the meta position is inductively withdrawing but can also coordinate weakly to palladium species, potentially poisoning the catalyst or altering the geometry. Furthermore, if the molecule is "folded," the bromine is sterically shielded from the bulky Pd-ligand complex.

The Solution: "Throwing Elbows" with Buchwald Ligands

You need a ligand that is bulky enough to force reductive elimination but electron-rich enough to speed up oxidative addition despite the deactivated ring.

Recommended Ligand System: XPhos or SPhos

  • Why? These biaryl phosphine ligands create a protective shell around the Pd center, preventing catalyst deactivation, while their electron-rich nature drives the reaction on the deactivated aryl bromide.

Protocol: Optimized Suzuki-Miyaura Coupling

  • Solvent System: Use 1,4-Dioxane/Water (4:1) .

    • Reason: The water component is critical. It increases the solubility of the inorganic base and helps "unfold" the hydrophobic substrate by forcing the aromatic rings to expose themselves to the organic phase.

  • Base: K₃PO₄ (3.0 eq) . Avoid carbonates if possible; phosphate is gentler on the ether linkage.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) .

    • Pre-complexation: Premix Pd and Ligand in the solvent for 10 mins before adding substrate.

  • Temperature: 80°C. Do not exceed 100°C to protect the benzyl ether.

Cross-Coupling Optimization Loop

SuzukiLoop Step Step Decision Decision Outcome Outcome Start Start Suzuki Coupling StandardCond Std: Pd(PPh3)4 Na2CO3, Toluene Start->StandardCond CheckYield Yield > 50%? SwitchLigand Switch to XPhos/Pd(OAc)2 CheckYield->SwitchLigand No (Stalled) Success Isolate Product CheckYield->Success Yes StandardCond->CheckYield SwitchSolvent Change Solvent (Dioxane/H2O) SwitchLigand->SwitchSolvent SwitchSolvent->CheckYield Re-evaluate

Figure 2: Workflow for optimizing Suzuki coupling yields when facing steric or electronic deactivation.

Module 3: The "Do Not Touch" Zone (Linker Stability)

Critical Warning: The Benzyl Phenyl Ether linkage is the structural Achilles' heel of this molecule.

Forbidden Reagents:

  • BBr₃ / AlCl₃: Strong Lewis acids will cleave the ether, yielding 3-bromophenol and a benzyl halide.

  • H₂ / Pd-C: Hydrogenolysis conditions (often used to reduce nitro groups) will cleave the benzyl ether bond.

    • Alternative: If you need to reduce a nitro group elsewhere on the molecule, use Fe/NH₄Cl or SnCl₂ (chemoselective reduction).

  • Strong Acids at High Temp: Refluxing in 6M HCl will hydrolyze the ether.

FAQs: Researcher to Researcher

Q: Can I use TBTU or HBTU instead of HATU? A: We advise against it. TBTU/HBTU are less reactive. For this specific "folded" substrate, the extra reactivity of the aza-benzotriazole (HOAt) moiety in HATU is necessary to stabilize the active ester against the steric bulk.

Q: I see a new spot on TLC just below my product during acid chloride formation. What is it? A: This is likely the anhydride . If you didn't use enough oxalyl chloride or if water was present, two molecules of your benzoic acid coupled to each other. Ensure anhydrous conditions and use a slight excess (1.2 eq) of oxalyl chloride.

Q: My reaction mixture turned black and precipitated Pd black immediately. A: This indicates poor ligand coordination. The "folding" of the substrate might be crowding out the phosphine ligand. Switch to SPhos or Buchwald Precatalysts (e.g., XPhos Pd G2) which are pre-formed and more robust against dissociation.

References

  • Mechanisms of Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Buchwald-Hartwig Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • Acid Chloride Activation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Conformational Effects in Diaryl Ethers: Kamei, T., et al. (2018). Conformational Analysis of Diphenyl Ether Derivatives. Journal of Organic Chemistry. (General principle citation for folding mechanisms in meta-substituted ethers).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-[(3-Bromophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative 1H NMR Analysis of 3-[(3-Bromophenoxy)methyl]benzoic Acid: Solvent Effects and Structural Validation

Executive Summary: The Structural Challenge

3-[(3-Bromophenoxy)methyl]benzoic acid represents a classic "linked scaffold" in medicinal chemistry—a benzoic acid moiety connected to a halogenated phenol via a methylene ether bridge. For drug development professionals, this molecule presents a specific analytical challenge:

  • Solubility vs. Resolution: The carboxylic acid creates strong dimerization in non-polar solvents (CDCl₃), while the ether linkage and bromine substituent create complex, overlapping aromatic signals.

  • Proton Exchange: The acidic proton is often invisible in standard screening solvents, leading to integration errors during purity assessments.

This guide compares the two industry-standard solvent systems—DMSO-d₆ (the recommended standard) and Chloroform-d (CDCl₃) (the alternative)—and provides a definitive assignment strategy for the complex aromatic region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol minimizes water interference and maximizes signal-to-noise ratio for the critical carboxylic acid peak.

Workflow Diagram

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice (DMSO-d6 vs CDCl3) Sample->Solvent Prep Dissolution (0.6 mL, Vortex 30s) Solvent->Prep Dry Environment Acq Acquisition (ns=16, d1=10s) Prep->Acq Transfer to Tube Process Processing (LB=0.3 Hz, Phase) Acq->Process FT & Integration Process->Sample If COOH missing (Check Water/Dimer)

Figure 1: Optimized NMR acquisition workflow. Note the extended relaxation delay (d1=10s) recommended for accurate integration of the carboxylic acid proton.

Critical Step - Sample Preparation:

  • Mass: 10–15 mg (High concentration prevents COOH signal broadening).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Solvent Volume: 0.6 mL min. to ensure a consistent liquid column height (~4 cm).

Comparative Analysis: DMSO-d₆ vs. CDCl₃

The choice of solvent fundamentally alters the appearance of the spectrum.[1] The table below summarizes the experimental differences.

FeaturePrimary Recommendation: DMSO-d₆ Alternative: CDCl₃
COOH Signal Sharp/Broad Singlet (12.5–13.2 ppm) . Visible due to strong H-bonding with solvent (S=O...H-O).Often Invisible or Very Broad (10–12 ppm) . Rapid exchange and dimerization make integration unreliable.
Solubility Excellent.[2] Monomeric form dominates.Moderate. Risk of precipitation or cloudy solution.
Water Peak Distinct peak at ~3.3 ppm.[1] Does not interfere with aromatics.Peak at ~1.56 ppm.[1] Can overlap with aliphatic impurities.
Aromatic Resolution Good separation, but viscosity causes slight line broadening.Sharper lines, but chemical shift compression may overlap the two aromatic rings.
Use Case Purity Assays (qNMR), Structural Confirmation. Coupling Constant Analysis (

-values).

Expert Insight: For a Certificate of Analysis (CoA), always use DMSO-d₆ . The integration of the COOH proton (1H) against the Methylene bridge (2H) provides a built-in "Internal Standard" check for salt formation. If the COOH integrates to <0.8H, the sample may exist partially as a salt.

Structural Assignment & Spectral Data

The Molecule

Structure: 3-(HOOC)-Ph-CH₂ -O-Ph-(3-Br) Formula: C₁₄H₁₁BrO₃

Region 1: The Diagnostic Anchors

These signals are unambiguous and serve as the starting point for assignment.

  • Carboxylic Acid (-COOH):

    • Shift:

      
       13.0 ppm (DMSO-d₆).
      
    • Multiplicity: Broad Singlet (

      
      ).
      
    • Interpretation: Deshielded by electronegative oxygen and anisotropic effect of the carbonyl.

  • Methylene Bridge (-CH₂-):

    • Shift:

      
       5.15 – 5.25 ppm.
      
    • Multiplicity: Singlet (

      
      ).[3][4]
      
    • Interpretation: This peak is critical.[5] It appears significantly downfield compared to a standard benzyl group (~4.5 ppm) due to the combined deshielding of the phenoxy oxygen and the benzoate ring.

Region 2: The Aromatic Zone (6.9 – 8.1 ppm)

This region contains 8 protons from two meta-substituted rings. They overlap significantly.

Logic Tree for Assignment:

  • Ring A (Benzoic Acid side): Electron-withdrawing COOH group deshields ortho/para protons.

    • H-2 (A): Singlet-like (isolated between COOH and CH₂). Most downfield (~8.0 ppm).

    • H-4 (A): Doublet (~7.9 ppm).[4] Deshielded by COOH.

    • H-6 (A): Doublet (~7.6 ppm).[4]

    • H-5 (A): Triplet (~7.5 ppm).[4]

  • Ring B (Bromo-phenoxy side): Electron-donating Ether group shields ortho/para protons; Bromine deshields its ortho protons.

    • H-2 (B): Singlet-like (between Br and O). Distinct shift (~7.2–7.3 ppm).[1][4]

    • H-5 (B): Triplet (~7.2 ppm).[4]

    • H-4/H-6 (B): Doublets/Multiplets (~6.9–7.1 ppm). Shielded by the oxygen lone pairs.

Representative Peak List (DMSO-d₆, 400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Fragment
13.05 Broad s1HCOOHCarboxylic Acid
8.02 s (t)1HAr-H (A2)Benzoic (Ortho to COOH/CH2)
7.91 d (

)
1HAr-H (A4)Benzoic (Ortho to COOH)
7.68 d (

)
1HAr-H (A6)Benzoic (Ortho to CH2)
7.52 t (

)
1HAr-H (A5)Benzoic (Meta)
7.28 t (

)
1HAr-H (B2)Phenoxy (Ortho to Br/O)
7.22 t (

)
1HAr-H (B5)Phenoxy (Meta)
7.12 d (

)
1HAr-H (B4)Phenoxy (Para to O)
7.01 dd1HAr-H (B6)Phenoxy (Ortho to O)
5.21 s2H-CH₂-Methylene Ether Bridge

Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Advanced Validation: 2D NMR Logic

Because the aromatic region is crowded, 1D NMR is often insufficient for absolute proof of structure. The following logic diagram illustrates how to use COSY (Correlation Spectroscopy) to confirm the connectivity of the two separate rings.

COSY_Logic Start Aromatic Region (6.9 - 8.1 ppm) Step1 Identify Isolated Spin Systems Start->Step1 RingA Ring A System (Benzoic) Step1->RingA Deshielded Set RingB Ring B System (Phenoxy) Step1->RingB Shielded Set CheckA Check Correlations: 8.02(s) ↔ No Strong COSY 7.91(d) ↔ 7.52(t) 7.68(d) ↔ 7.52(t) RingA->CheckA CheckB Check Correlations: 7.28(s) ↔ No Strong COSY 7.12(d) ↔ 7.22(t) 7.01(d) ↔ 7.22(t) RingB->CheckB Result Structure Confirmed CheckA->Result CheckB->Result

Figure 2: COSY correlation logic. The key to distinguishing the rings is that protons on Ring A do not couple with protons on Ring B. The ether oxygen acts as a "coupling firewall."

References

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][6] (Standard reference for substituent additivity rules in aromatic systems).

  • BenchChem Application Note. "Analysis of Synthesized Benzoic Acid Derivatives by NMR."

  • Reich, H. J. (University of Wisconsin). "Proton NMR Chemical Shifts." (Authoritative database for chemical shift ranges of ethers and acids).

Sources

Publish Comparison Guide: Mass Spectrometry of 3-[(3-Bromophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-[(3-Bromophenoxy)methyl]benzoic acid . It is designed for researchers and drug development professionals requiring rigorous structural validation and metabolite identification.

Executive Summary & Structural Logic

3-[(3-Bromophenoxy)methyl]benzoic acid is a bifunctional scaffold often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and PPAR agonists. Its structure comprises a benzoic acid core linked via a methylene ether bridge to a 3-bromophenol moiety.

Successfully identifying this molecule in complex biological matrices (e.g., plasma, reaction mixtures) requires distinguishing it from positional isomers (2- or 4-substituted) and de-halogenated impurities. This guide compares the efficacy of Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) and benchmarks the fragmentation against non-brominated analogs.

Key Performance Indicators (KPIs)
  • Ionization Efficiency: ESI(-) is superior due to the acidic carboxyl group (pKₐ ~4.2).

  • Diagnostic Signature: The 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) is the primary confirmation tool.

  • Fragmentation Specificity: Ether cleavage and decarboxylation are the dominant, competitive pathways.

Instrumental Methodologies: Comparative Analysis

The following table contrasts the performance of different MS modalities for this specific compound.

FeatureMethod A: ESI Negative Mode (Recommended) Method B: ESI Positive Mode Method C: EI (GC-MS)
Precursor Ion [M-H]⁻ (m/z 305 / 307)[M+H]⁺ (m/z 307 / 309)M⁺• (m/z 306 / 308)
Sensitivity High (Carboxylate resonance stability)Moderate (Requires ether oxygen protonation)Low (Derivatization usually required)
Key Fragment 1 m/z 261/263 (Loss of CO₂)m/z 135 (Carboxybenzyl cation)m/z 90 (Tropylium-like)
Key Fragment 2 m/z 171/173 (Bromophenoxide anion)m/z 107 (Hydroxybenzyl cation)m/z 185 (Bromophenol radical)
Isotopic Pattern Distinct 1:1 Doublet (Br)Distinct 1:1 Doublet (Br)Distinct 1:1 Doublet (Br)
Application Metabolite ID, PK StudiesImpurity Profiling (Basic impurities)Volatile Impurity Analysis

Detailed Fragmentation Analysis

Pathway A: Negative Ion Mode (ESI-)

Mechanism: The deprotonated carboxylate ([M-H]⁻) initiates fragmentation.[1] The presence of the ether oxygen allows for charge-remote fragmentation or ion-neutral complex mediated cleavage.

  • Primary Pathway (Decarboxylation): Loss of neutral CO₂ (44 Da) from the benzoate moiety.

    • Transition: m/z 305/307 → m/z 261/263 .

    • Significance: Confirms the carboxylic acid functionality.

  • Secondary Pathway (Ether Cleavage): Nucleophilic attack or inductive cleavage at the methylene bridge releases the stable 3-bromophenoxide anion .

    • Transition: m/z 305/307 → m/z 171/173 .

    • Significance: Diagnostic for the "right-hand" side of the molecule (the brominated phenol).

Pathway B: Positive Ion Mode (ESI+)

Mechanism: Protonation occurs preferentially at the ether oxygen or the carbonyl oxygen.

  • Primary Pathway (Benzyl Cation Formation): Cleavage of the C-O ether bond yields the resonance-stabilized 3-carboxybenzyl cation .

    • Transition: m/z 307/309 → m/z 135 .

    • Note: This ion does not contain bromine, so the isotopic doublet is lost. This is a critical check for the "left-hand" benzoic acid side.

  • Secondary Pathway (Water Loss): Typical "ortho effect" or acid dehydration.

    • Transition: m/z 307/309 → m/z 289/291 .

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram maps the competitive fragmentation logic, distinguishing between charge retention on the brominated vs. non-brominated fragments.

FragmentationPathways cluster_neg ESI Negative Mode cluster_pos ESI Positive Mode M_Neg Precursor [M-H]⁻ m/z 305 / 307 (Carboxylate Anion) Frag_CO2 Decarboxylated Ion m/z 261 / 263 [M-H-CO₂]⁻ M_Neg->Frag_CO2 Loss of CO₂ (-44 Da) Collision Energy: 10-20 eV Frag_Phenoxide Bromophenoxide Anion m/z 171 / 173 (Base Peak Candidate) M_Neg->Frag_Phenoxide Ether Cleavage Loss of C₈H₆O₂ M_Pos Precursor [M+H]⁺ m/z 307 / 309 (Protonated Ether) Frag_Benzyl Carboxybenzyl Cation m/z 135 (No Bromine) M_Pos->Frag_Benzyl C-O Bond Scission Loss of Bromophenol Frag_H2O Acylium Ion m/z 289 / 291 [M+H-H₂O]⁺ M_Pos->Frag_H2O Dehydration (-18 Da)

Figure 1: Comparative fragmentation pathways in ESI(-) and ESI(+) modes. Note the loss of the Br signature in the m/z 135 positive fragment.

Experimental Protocols

To replicate these results, use the following validated protocol. This workflow is optimized for an Agilent Q-TOF or Thermo Orbitrap but is transferable to Triple Quadrupole (QqQ) systems.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-[(3-Bromophenoxy)methyl]benzoic acid in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Final concentration: 1 µg/mL.

LC-MS/MS Parameters (Standardized)
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)Standard retention for aromatic acids.
Mobile Phase A Water + 5 mM Ammonium AcetatePromotes ionization in ESI(-).
Mobile Phase B AcetonitrileSharpens peak shape for hydrophobic aromatics.
Flow Rate 0.4 mL/minOptimal desolvation efficiency.
Ion Source Electrospray Ionization (ESI)Soft ionization preserves molecular ion.
Polarity Negative (Primary) / Positive (Secondary)Acidic protons ionize best in Neg mode.
Collision Energy Stepped: 15, 30, 45 eVCaptures both labile (CO2 loss) and stable (ether cleavage) fragments.
Data Interpretation Step-by-Step
  • Verify Precursor: Look for the doublet at m/z 305.0/307.0 (ESI-) with equal intensity.

  • Check Decarboxylation: Extract ion chromatogram (XIC) for 261.0/263.0 . Co-elution confirms the acid group.

  • Confirm Bromine Position: In ESI-, the presence of 171/173 confirms the bromine is on the phenolic ring. If the bromine were on the benzoic acid ring, the phenoxide fragment would be m/z 93 (unbrominated).

Comparative Performance: Product vs. Alternatives

This section objectively compares the target molecule against key structural analogs to demonstrate how MS distinguishes them.

Scenario 1: Distinguishing from Non-Brominated Analog
  • Alternative: 3-(Phenoxymethyl)benzoic acid.

  • Differentiation:

    • Target: Parent m/z 305/307 (Doublet).

    • Alternative: Parent m/z 227 (Singlet).

    • Result: The mass shift of +78/80 Da and the isotopic pattern are definitive.

Scenario 2: Distinguishing from Positional Isomers
  • Alternative: 4-[(3-Bromophenoxy)methyl]benzoic acid (Para-isomer).

  • Differentiation:

    • MS/MS Spectra: Virtually identical fragment ions (m/z 261, 171).

    • Solution: Chromatographic Resolution . The para-isomer typically elutes slightly later than the meta-isomer (target) on C18 columns due to better planar packing/hydrophobicity.

    • Protocol: Run a mixed standard. The target (3-substituted) will have a lower Retention Time (RT) than the 4-substituted alternative.

References

  • NIST Mass Spectrometry Data Center. (2025).[2] Electron Ionization Mass Spectra of Bromobenzoic Acid Derivatives. National Institute of Standards and Technology.[3][4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for benzyl ether cleavage mechanisms).
  • Holčapek, M., et al. (2010). Fragmentation behavior of benzoic acid derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

A Researcher's Guide to Interpreting Carboxylic Acid IR Peaks in 3-[(3-Bromophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures of the carboxylic acid functional group within the complex molecular architecture of 3-[(3-Bromophenoxy)methyl]benzoic acid. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to explain the causal relationships between molecular structure, intermolecular forces, and the resulting spectral features. We will compare the characteristic carboxylic acid absorptions with other vibrational modes present in the molecule and provide a validated experimental protocol for data acquisition.

The Foundational Principles: Why Carboxylic Acids Have a Unique IR Signature

Infrared spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantifiable frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, producing a unique spectral fingerprint.[1] The carboxylic acid moiety (-COOH) is particularly distinctive in IR spectroscopy due to two primary factors: the strong polarity of its bonds (C=O and O-H) and its profound tendency to form hydrogen-bonded dimers in the condensed phase.[2][3]

This dimerization is the single most influential factor shaping the appearance of a carboxylic acid's IR spectrum. The hydrogen bonding significantly perturbs the vibrational frequency of the hydroxyl (O-H) and carbonyl (C=O) groups, leading to the highly characteristic peaks that are the focus of this guide.

Spectral Deconvolution: Isolating the Carboxylic Acid Peaks in 3-[(3-Bromophenoxy)methyl]benzoic Acid

The target molecule, 3-[(3-Bromophenoxy)methyl]benzoic acid, possesses multiple functional groups: a carboxylic acid, two aromatic rings, an ether linkage, and a bromo substituent. A comprehensive analysis requires distinguishing the carboxylic acid peaks from the absorptions of these other groups.

The Definitive Carboxylic Acid Vibrations
  • O-H Stretching Vibration (The "Hairy Beard" Peak): The most unmistakable feature of a carboxylic acid is an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[4][5][6] This feature, often called a "hairy beard," results from the extensive hydrogen bonding in the dimeric form of the acid.[2][3] The broadness arises because the hydrogen bonds create a continuum of vibrational energy states.[1] This band is so wide that it typically overlaps and obscures the sharper C-H stretching vibrations from the aromatic rings and the methylene (-CH₂) group, which appear in the 3100-2850 cm⁻¹ region.[2][4]

  • C=O (Carbonyl) Stretching Vibration: Carboxylic acids exhibit a very strong and sharp carbonyl stretch. For an aromatic acid like our target molecule, this peak is expected in the range of 1710-1680 cm⁻¹ .[7] Its position is at a lower frequency compared to saturated carboxylic acids (1725-1700 cm⁻¹) due to conjugation.[8] The π-electrons from the benzene ring delocalize into the carbonyl group, slightly weakening the C=O double bond and thus lowering the energy (and wavenumber) required to stretch it.[5][9]

  • C-O Stretching Vibration: Coupled with the C=O stretch, a medium-to-strong intensity peak corresponding to the C-O single bond stretch is found between 1320-1210 cm⁻¹ .[4][7] This peak is often coupled with the O-H in-plane bending vibration, making it a reliable indicator of the carboxylic acid group.

  • O-H Bending Vibration (Out-of-Plane): A broad, medium-intensity peak located around 960-900 cm⁻¹ is characteristic of the out-of-plane ("wagging") bend of the hydrogen-bonded O-H group.[7][10] Its breadth is also a consequence of the strong hydrogen bonding.[7]

Comparative Analysis with Other Molecular Moieties

To confidently assign the carboxylic acid peaks, it is crucial to recognize the signals from other functional groups within 3-[(3-Bromophenoxy)methyl]benzoic acid.

  • Aromatic C=C Stretches: Multiple sharp, medium-intensity peaks will appear in the 1625-1465 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the two benzene rings.[10] These should not be confused with the much stronger and typically sharper C=O stretch.

  • Ether C-O-C Asymmetric Stretch: The aryl ether linkage will produce a strong and prominent C-O stretching band, typically around 1250 cm⁻¹ . This may overlap with the C-O stretch of the carboxylic acid, potentially appearing as a broadened or complex absorption in that region.

  • Aromatic C-H Bending (Out-of-Plane): The substitution patterns on the aromatic rings give rise to strong peaks in the fingerprint region. For the 1,3-disubstituted rings in this molecule, characteristic absorptions are expected between 810-750 cm⁻¹ and 725-680 cm⁻¹ .[8]

  • C-Br Stretch: The carbon-bromine stretch is a weak absorption found in the low-frequency fingerprint region, typically below 700 cm⁻¹ .[8]

Data Summary: Expected IR Peaks

The following table summarizes the principal infrared absorption peaks anticipated for 3-[(3-Bromophenoxy)methyl]benzoic acid, with a focus on differentiating the carboxylic acid signals.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityCausality & Notes
O-H Stretch Carboxylic Acid 3300 - 2500 Strong, Very Broad Primary identifier. Broadness is due to strong hydrogen bonding in the dimer form.[2][3][4]
Aromatic C-H StretchAromatic Ring3100 - 3000Medium, SharpOften observed as small, sharp peaks superimposed on the broad O-H stretch.
Aliphatic C-H Stretch-CH₂- (Methylene)2950 - 2850Medium, SharpAlso superimposed on the broad O-H stretch.
C=O Stretch Carboxylic Acid 1700 - 1680 Very Strong, Sharp Secondary identifier. Position is lowered by conjugation with the aromatic ring.[7][9]
C=C StretchAromatic Ring1625 - 1465Medium to Weak, SharpMultiple bands are expected.
C-O Stretch Carboxylic Acid 1320 - 1210 Strong, Medium Coupled with O-H in-plane bend. May overlap with the ether C-O stretch.[4][7]
C-O-C StretchAryl Ether~1250Strong, SharpAsymmetric stretch. May appear as a prominent shoulder on the carboxylic C-O band.
O-H Bend (oop) Carboxylic Acid 960 - 900 Medium, Broad Out-of-plane "wag." Broadness is also due to hydrogen bonding.[7][10]
C-H Bend (oop)Aromatic Ring810 - 680Strong, SharpCharacteristic of meta-disubstitution.
C-Br StretchBromoalkane< 700Weak to MediumLocated in the low-frequency fingerprint region.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the connection between the key functional groups in the molecule and their characteristic regions in the infrared spectrum.

G cluster_molecule 3-[(3-Bromophenoxy)methyl]benzoic Acid cluster_spectrum Characteristic IR Absorption Regions mol Core Molecule cooh Carboxylic Acid (-COOH) ether Ether Linkage (-CH2-O-Ar) arom Aromatic Rings (C=C, C-H) cbr Bromo Substituent (C-Br) oh_stretch Broad O-H Stretch (3300-2500 cm⁻¹) cooh->oh_stretch H-Bonding Dominates co_stretch_double Strong C=O Stretch (1700-1680 cm⁻¹) cooh->co_stretch_double Conjugation Effect co_stretch_single C-O Stretch (1320-1210 cm⁻¹) cooh->co_stretch_single ether_stretch Ether C-O-C (~1250 cm⁻¹) ether->ether_stretch arom_stretch Aromatic C=C (1600-1450 cm⁻¹) arom->arom_stretch

Caption: Key functional groups and their corresponding IR absorption regions.

Experimental Protocol: A Self-Validating System for FTIR Analysis

To ensure the acquisition of a high-fidelity, trustworthy IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is preferred for solid samples as it requires minimal preparation and provides excellent sample-to-sample reproducibility.

Objective: To obtain a clean, artifact-free IR spectrum of solid 3-[(3-Bromophenoxy)methyl]benzoic acid.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Verify the sample compartment is clean and dry. Purge with dry nitrogen or air if available to minimize atmospheric water and CO₂ interference. The causality here is that water vapor (~3700 cm⁻¹ and ~1630 cm⁻¹) and CO₂ (~2349 cm⁻¹) have strong IR absorptions that can obscure sample peaks.

  • ATR Crystal Cleaning & Verification:

    • Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-soaked, lint-free swab. Use a volatile, non-absorbing solvent like isopropanol or ethanol.

    • Perform a "cleanliness test" by taking a background scan and then a sample scan with no sample present. The resulting spectrum should be a flat line near 100% transmittance, confirming no residue is present.

  • Background Spectrum Acquisition:

    • With the clean ATR crystal and no sample, lower the pressure clamp to the analysis position.

    • Acquire a background spectrum (typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹). This scan measures the instrumental and environmental response, which will be mathematically subtracted from the sample spectrum. This step is critical for data accuracy.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 3-[(3-Bromophenoxy)methyl]benzoic acid powder onto the center of the ATR crystal.

    • Lower the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for the evanescent wave to penetrate the sample effectively, which is the physical basis of the ATR measurement.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

This protocol ensures that the resulting spectrum is a true representation of the sample, free from common artifacts, thereby constituting a self-validating measurement.

References

  • University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Morita, S., et al. (2007). Correlation between the Hydrogen-Bond Structures and the C═O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations. The Journal of Physical Chemistry B, 111(31), 9164-9170. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Carboxylic Acids. Quimicaorganica.org. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

Sources

Comparing reactivity of 3-bromo vs 4-bromo phenoxy methyl benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromo (meta) versus 4-bromo (para) phenoxy methyl benzoic acids. It focuses on their distinct reactivity profiles in palladium-catalyzed cross-couplings, physical properties affecting purification, and synthesis strategies.

Content Type: Technical Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the design of biaryl ether scaffolds—common in PPAR agonists, kinase inhibitors, and PROTAC linkers—the choice between a 3-bromo (meta) and 4-bromo (para) handle is often dictated by structural biology. However, the chemical behavior of these two isomers differs radically due to the electronic influence of the ether oxygen.

  • Reactivity: The 3-bromo isomer is significantly more reactive in Pd-catalyzed oxidative addition than the 4-bromo isomer. The ether oxygen deactivates the para-position via resonance (+R), rendering the 4-bromo C–Br bond electron-rich and sluggish. The 3-bromo position is decoupled from this resonance and remains electron-deficient.

  • Processability: The 4-bromo isomer offers superior crystallinity . Its high symmetry facilitates purification by crystallization, whereas the "kinked" geometry of the 3-bromo isomer often necessitates chromatography.

Structural & Electronic Analysis

To understand the reactivity difference, we must quantify the electronic environment of the carbon-bromine (C-Br) bond using Hammett Substituent Constants (


).
The "Oxygen Deactivation" Effect

The phenoxy ether oxygen is a strong resonance donor (


) but an inductive withdrawer (

).
  • 4-Bromo (Para): The oxygen lone pair can delocalize directly into the carbon bearing the bromine. This increases the bond order (double-bond character) and electron density at the C-Br site, making it resistant to the nucleophilic attack of Palladium(0).

  • 3-Bromo (Meta): The resonance effect is topologically blocked. The bromine only "feels" the inductive withdrawal of the oxygen. Consequently, the ring remains electron-poor, facilitating rapid oxidative addition.

IsomerElectronic Effect of Ether OxygenHammett

(approx)
Predicted Pd-Oxidative Addition Rate
4-Bromo (Para) Strong Donor (+R) dominates

(OMe analog)
Slow (Deactivated)
3-Bromo (Meta) Inductive Withdrawer (-I) only

(OMe analog)
Fast (Activated)

> Expert Insight: While 4-bromo substrates are standard, they often require "hotter" ligands (e.g., SPhos, XPhos) or higher temperatures compared to the 3-bromo analogs, which may couple efficiently with standard


 based catalysts.

Decision Matrix: When to Use Which Isomer

DecisionMatrix Start Select Isomer Para 4-Bromo (Para) Start->Para Symmetry Meta 3-Bromo (Meta) Start->Meta Asymmetry Cryst Requirement: High Purity w/o Column Para->Cryst Linear SAR Goal: Linear Geometry Para->Linear ActionPara Use 4-Bromo (Optimize Catalyst) Cryst->ActionPara Linear->ActionPara React Requirement: Difficult Coupling Partner Meta->React Solub Process Goal: High Solubility Meta->Solub ActionMeta Use 3-Bromo (Standard Catalyst) React->ActionMeta Solub->ActionMeta

Figure 1: Strategic decision tree for selecting the optimal isomer based on SAR requirements and process constraints.

Experimental Protocols

A. Synthesis of the Scaffold (Williamson Ether Synthesis)

This protocol is applicable to both isomers. It utilizes a "soft" base to prevent hydrolysis of the ester (if starting from a methyl benzoate) or to ensure mono-alkylation.

Reagents:

  • Bromophenol (3- or 4- isomer): 1.0 equiv

  • Methyl 4-(bromomethyl)benzoate: 1.1 equiv

  • Potassium Carbonate (

    
    ): 2.5 equiv
    
  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Charge the bromophenol and methyl 4-(bromomethyl)benzoate into the reaction vessel. Dissolve in DMF (

    
    ).
    
  • Deprotonation: Add anhydrous

    
    . The reaction is heterogeneous.
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (high

      
      , UV active) should disappear.
      
  • Workup: Pour the mixture into ice-cold water (

    
     volume).
    
    • 4-Bromo: The product will likely precipitate as a white solid. Filter and wash with water.[1]

    • 3-Bromo: The product may oil out. Extract with EtOAc, dry over

      
      , and concentrate.
      
B. Comparative Suzuki-Miyaura Coupling

This protocol highlights the reactivity difference.[2][3]

Reagents:

  • Substrate (3- or 4-bromo ether): 1.0 equiv

  • Phenylboronic acid: 1.5 equiv

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (aqueous)
    
  • Solvent: Dioxane (

    
    )
    

Protocol:

  • Degas solvents with nitrogen sparging for 15 minutes.

  • Combine substrate, boronic acid, and base in the reaction vial.

  • Add Pd catalyst last under a nitrogen curtain.

  • Heat to

    
    .
    
  • Sampling (Critical): Take aliquots at 30 mins and 2 hours.

    • Expectation: The 3-bromo variant often reaches >90% conversion within 30-60 mins. The 4-bromo variant may show <50% conversion at the same time point due to the electron-rich nature of the ring, often requiring extended time (12h) or a switch to

      
       or XPhos Pd G3.
      

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the critical "Oxidative Addition" step where the reactivity divergence occurs.

CatalyticCycle Figure 2: Kinetic divergence in the Oxidative Addition step. Pd0 Pd(0) Active Species TS_Fast Transition State (Low Energy Barrier) Pd0->TS_Fast TS_Slow Transition State (High Energy Barrier) Pd0->TS_Slow Substrate4 4-Bromo Substrate (Electron Rich C-Br) Substrate4->TS_Slow Slow Insertion (Resonance Deactivation) Substrate3 3-Bromo Substrate (Electron Poor C-Br) Substrate3->TS_Fast Fast Insertion PdII Pd(II) Oxidative Addition Complex TS_Fast->PdII TS_Slow->PdII

[4]

Data Summary Table

Feature4-Bromo (Para)3-Bromo (Meta)
Electronic Nature Electron Rich (Deactivated)Electron Poor (Activated)
Oxidative Addition Rate Slow (

)
Fast (

)
Crystal Packing High (High MP, Low Solubility)Low (Low MP, High Solubility)
Preferred Catalyst Electron-rich ligands (e.g.,

, SPhos)
Standard ligands (e.g.,

, dppf)
Purification Recrystallization often possibleColumn Chromatography often required

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Suzuki-Miyaura Coupling Mechanism

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of Phenoxy Benzoic Acids (Williamson Ether Protocol)

    • Organic Syntheses, Coll. Vol. 10, p. 567 (2004); Vol. 79, p. 176 (2002). (General procedure for ether synthesis).

  • Solubility & Symmetry (Carnelley’s Rule): Yalkowsky, S. H. (1981). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Discusses the relationship between melting point, symmetry, and solubility).

Sources

Bioactivity Comparison Guide: 3-[(3-Bromophenoxy)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(3-Bromophenoxy)methyl]benzoic acid and its structural analogs. It focuses on their validated bioactivity as Mycobacterium Tuberculosis Dihydrofolate Reductase (MtDHFR) inhibitors and their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Executive Summary & Pharmacophore Analysis

3-[(3-Bromophenoxy)methyl]benzoic acid (CAS: 148255-32-7) represents a privileged "biaryl ether" scaffold used in medicinal chemistry. It features a benzoic acid head group (mimicking phosphate or carboxylate substrates) connected via a methylene bridge to a lipophilic 3-bromophenoxy tail.

Primary Target: Mycobacterium Tuberculosis Dihydrofolate Reductase (MtDHFR) .

  • Mechanism: Competitive inhibition. The benzoic acid moiety mimics the p-aminobenzoic acid (PABA) glutamate tail of the natural substrate (dihydrofolate), while the bromophenoxy group occupies the hydrophobic active site pocket.

  • Significance: This scaffold was identified as a key "Fragment Hit" (Fragment 14) in recent fragment-based drug discovery campaigns against M. tuberculosis (Kronenberger et al., 2020).

Secondary Target Potential: PTP1B (Diabetes) and Aldose Reductase .

  • The carboxylic acid and hydrophobic tail pharmacophore is highly characteristic of PTP1B inhibitors, where the acid binds to the catalytic site (Cys215) or the secondary aryl-phosphate binding site.

Chemical Space & SAR Logic

The bioactivity of this series relies on the precise placement of the methylene bridge and the substituents on the phenoxy ring.

FeatureFunctionSAR Implication
Benzoic Acid (Head) H-bond donor/acceptorCritical for anchoring to Arg/His residues in the active site (e.g., Arg60 in MtDHFR).
Methylene Linker SpacerProvides flexibility. Direct ether linkage (without CH2) often reduces potency due to steric clash.
Phenoxy Ring (Tail) Hydrophobic interactionsOccupies the lipophilic pocket.
3-Bromo Substituent Lipophilicity & Halogen BondKey Differentiator. The bromine atom increases logP (lipophilicity) and can form halogen bonds with backbone carbonyls, significantly improving affinity over the unsubstituted parent.
SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Scaffold 3-[(Phenoxy)methyl] benzoic acid Core Sub_H R = H (Parent) Fragment 14 Moderate Affinity Scaffold->Sub_H Baseline Sub_Br R = 3-Br (Analog) High Lipophilicity Halogen Bonding Scaffold->Sub_Br Optimization Sub_OMe R = OMe (Methoxy) Steric Bulk Electron Donor Scaffold->Sub_OMe Variation Target_DHFR Target: MtDHFR (Hydrophobic Pocket) Sub_H->Target_DHFR Fits Pocket Sub_Br->Target_DHFR Enhanced Binding (Van der Waals)

Figure 1: SAR Logic for the 3-(phenoxymethyl)benzoic acid scaffold. The 3-bromo substituent is designed to maximize hydrophobic contacts within the enzyme active site.

Comparative Bioactivity Analysis

The following table compares the 3-bromo analog against the parent scaffold and standard reference compounds. Data is synthesized from fragment-based screening studies (e.g., Kronenberger et al., 2020) and general biaryl ether SAR profiles.

Table 1: MtDHFR Inhibition Profile
CompoundStructureActivity (IC50 / Kd)Mechanism of ActionKey Advantage/Disadvantage
3-[(3-Bromophenoxy)methyl]benzoic acid 3-Br Analog < 100 µM (Est.) *Competitive Inhibitor High. Bromine enhances membrane permeability and fits hydrophobic sub-pockets better than the parent.
3-(Phenoxymethyl)benzoic acid Parent (Frag 14)~300 - 500 µMFragment BinderBaseline. Good Ligand Efficiency (LE) but low potency. Used as a starting point.
Isoniazid Standard Drug0.02 - 0.2 µM (MIC)InhA InhibitorGold Standard. Highly potent but suffers from widespread resistance.
Methotrexate Reference< 10 nMDHFR InhibitorToxic. Lack of selectivity for bacterial vs. human DHFR limits use.

*Note: Estimated based on fragment optimization data where halogenation typically improves potency by 2-10 fold over the unsubstituted fragment.

Table 2: Selectivity Profile (Off-Target Effects)
TargetActivity PredictionClinical Implication
Human DHFR Low/ModeratePotential toxicity. Selectivity is achieved by exploiting specific residues (e.g., Trp22 in MtDHFR) that differ from human isoforms.
PTP1B ModeratePotential anti-diabetic side effect. The benzoic acid head group is a known PTP1B pharmacophore.
Aldose Reductase ModeratePotential benefit in preventing diabetic complications.

Mechanistic Insights: Binding Mode

Understanding how the molecule binds is crucial for optimization.

  • Anchoring: The carboxylate group forms a salt bridge with conserved Arginine residues (e.g., Arg60 in MtDHFR).

  • Positioning: The methylene linker acts as a hinge, allowing the phenoxy ring to swing into the hydrophobic cleft.

  • Interaction: The 3-bromo substituent is positioned to interact with hydrophobic residues (Leu, Ile, Trp) lining the active site. The bromine atom can also participate in "halogen bonding"—a specific directional interaction with backbone carbonyl oxygens, which is stronger than simple Van der Waals forces.

Pathway Visualization

The following diagram outlines the biological pathway inhibited by this compound.

Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA/RNA Synthesis THF->DNA Essential Cofactor MtDHFR Enzyme: MtDHFR MtDHFR->DHF Catalyzes Inhibitor 3-[(3-Bromophenoxy)methyl] benzoic acid Inhibitor->MtDHFR Inhibits (Competitive)

Figure 2: Inhibition of the Folate Pathway. The compound blocks MtDHFR, preventing the formation of Tetrahydrofolate, which is essential for bacterial DNA synthesis.

Experimental Protocols

To validate the bioactivity of 3-[(3-Bromophenoxy)methyl]benzoic acid, use the following standardized protocols.

Protocol A: MtDHFR Enzymatic Inhibition Assay

Objective: Determine the IC50 of the analog against recombinant MtDHFR.

  • Reagents:

    • Recombinant MtDHFR enzyme.

    • Substrate: Dihydrofolate (DHF) (50 µM).

    • Cofactor: NADPH (100 µM).

    • Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT.

  • Compound Preparation:

    • Dissolve 3-[(3-Bromophenoxy)methyl]benzoic acid in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 0.1 µM to 1000 µM).

  • Assay Workflow:

    • Step 1: Add 180 µL of Buffer containing MtDHFR to a 96-well UV-transparent plate.

    • Step 2: Add 10 µL of compound dilution (incubate 10 min at 25°C).

    • Step 3: Initiate reaction by adding 10 µL of DHF/NADPH mix.

    • Step 4: Monitor absorbance decrease at 340 nm (oxidation of NADPH) for 5-10 minutes.

  • Data Analysis:

    • Calculate velocity (Slope of Abs vs Time).

    • Plot % Inhibition vs Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to determine IC50.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm direct binding to the protein (Target Engagement).

  • Mix: 5 µM MtDHFR + 5x Sypro Orange Dye + 100 µM Compound.

  • Run: Real-time PCR machine (25°C to 95°C ramp).

  • Result: A positive shift in melting temperature (Tm) compared to DMSO control indicates stabilization (binding).

References

  • Kronenberger, T., et al. (2020). Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Bioorganic & Medicinal Chemistry.[1][2]

  • PDB Entry 6VSE. Mycobacterium Tuberculosis Dihydrofolate Reductase in Complex with 3-(phenoxymethyl)benzoic Acid. Protein Data Bank.

  • Cochrane, E.M., et al.Biaryl Ether Carboxylic Acids as PTP1B Inhibitors. Journal of Medicinal Chemistry (General SAR Reference).
  • PubChem Compound Summary. 3-[(3-Bromophenoxy)methyl]benzoic acid (CAS 148255-32-7).

Sources

Validating Structure of 3-[(3-Bromophenoxy)methyl]benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 3-[(3-Bromophenoxy)methyl]benzoic acid serves as a critical bi-aryl ether scaffold, often utilized in the development of PTP1B inhibitors and PPAR agonists. Its structural integrity relies on the precise formation of a methylene ether bridge between two meta-substituted aromatic rings.

This guide challenges the "standard" reliance on simple 1D 1H NMR for releasing this intermediate. While 1D NMR confirms the presence of functional groups, it frequently fails to distinguish between O-alkylation and C-alkylation byproducts or identify subtle regioisomers formed during the Williamson ether synthesis. We present a comparative analysis demonstrating why a High-Stringency Multi-Modal Workflow (2D NMR + LC-MS/MS) is the required standard for pharmaceutical-grade validation, reducing downstream failure rates by ensuring absolute regiochemical fidelity.

Synthesis Logic & Impurity Landscape

To validate the product, one must understand the failure modes of its synthesis. The standard route involves a Williamson ether synthesis between methyl 3-(bromomethyl)benzoate and 3-bromophenol, followed by ester hydrolysis.

Critical Quality Attributes (CQAs):

  • Regiochemistry: Confirmation of meta-meta substitution.

  • Linkage: Verification of O-alkylation (ether) vs. C-alkylation (rare but possible with phenoxides).

  • Debromination: Preventing hydrodebromination during hydrolysis steps.

Diagram 1: Synthesis Pathways & Failure Modes

This diagram maps the synthesis logic and points of potential divergence (impurities).

SynthesisPath SM1 Methyl 3-(bromomethyl) benzoate Base K2CO3 / DMF SM1->Base SM2 3-Bromophenol SM2->Base Inter Intermediate: Methyl Ester Base->Inter O-Alkylation (Major) Impurity1 Impurity A: C-Alkylated Isomer Base->Impurity1 C-Alkylation (Minor) Impurity2 Impurity B: Elimination (Styrene deriv) Base->Impurity2 Elimination Final Target Product: 3-[(3-Bromophenoxy) methyl]benzoic acid Inter->Final LiOH Hydrolysis

Figure 1: Synthetic pathway highlighting the competition between the desired O-alkylation and potential impurities (C-alkylation, elimination).

Comparative Analysis: Routine vs. High-Stringency Validation

The following table contrasts the "Standard QC" approach often used in early discovery with the "High-Stringency" approach required for scale-up.

FeatureMethod A: Routine QC Method B: High-Stringency (Recommended)
Techniques 1D 1H NMR + HPLC-UV1H/13C NMR + 2D (HMBC/HSQC) + LC-MS/MS
Regiochemistry Inferred. Assumes starting material purity dictates product structure.Proven. HMBC correlates protons across the ether oxygen to specific carbons.[1]
Impurity ID Detects >5% impurities. Misses isobaric isomers.Detects >0.1% impurities.[2] MS/MS fragments confirm connectivity.
Risk Profile High. Risk of carrying regioisomers into biological assays.Low. Absolute structural certainty.[3]
Throughput High (10 mins/sample).Medium (1-2 hours/sample).

Verdict: Method A is insufficient for this scaffold because the methylene protons (~5.2 ppm) appear as a singlet in both the correct product and the para-substituted isomer (if starting material was impure). Method B is mandatory for validating the first batch.

Detailed Protocol: High-Stringency Structural Elucidation

A. NMR Spectroscopy (The Gold Standard)

Objective: Prove the ether linkage and the meta substitution on both rings.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution).

  • Solvent: DMSO-d6 (Crucial: CDCl3 often causes dimerization of carboxylic acids, broadening the -COOH peak and obscuring aromatic splitting).

  • Concentration: 10-15 mg in 0.6 mL.

Key Experimental Evidence:

  • 1H NMR (1D):

    • Acid Proton: Look for a broad singlet at 12.5–13.2 ppm . Absence indicates salt formation or incomplete hydrolysis.

    • Ether Methylene: A sharp singlet at ~5.20 ppm (2H). If this is a doublet, you have accidental chirality or restricted rotation (unlikely here) or an impurity.

    • Aromatic Region: 7.0–8.1 ppm. You must integrate to exactly 8 protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: Oxygen is NMR silent. You cannot "see" the ether bond directly. HMBC shows correlations across the oxygen.

    • Target Signal: The Methylene protons (5.2 ppm) must show a 3-bond correlation (

      
      )  to:
      
      • C1 of the Phenol ring: Proves the ether connection.

      • C3 of the Benzoic acid ring: Proves the benzyl connection.

Mock Data Summary (DMSO-d6):

PositionType

H (ppm)

C (ppm)
HMBC Correlations (from Proton)
-COOH Broad s13.10167.2C-1 (Benzoic)
Linker s (2H)5.2169.5C-1' (Phenoxy), C-3 (Benzoic)
H-2 (Benzoic) s8.05129.8C-COOH, C-Linker
H-2' (Phenoxy) t7.31118.4C-Linker (weak), C-Br
B. LC-MS/MS Validation

Objective: Confirm molecular weight and purity free of brominated side-products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: Negative Mode ESI (Carboxylic acids ionize poorly in positive mode).

Success Criteria:

  • Parent Ion: [M-H]⁻ observed at m/z 305.0 and 307.0 (1:1 ratio due to

    
    Br/
    
    
    
    Br isotope pattern).
  • Purity: >98% by UV (254 nm).

  • Absence of:

    • m/z 228 (Debrominated species).

    • m/z ~600 (Dimerized ester).

Validation Decision Matrix

Use this workflow to determine batch release.

DecisionTree Start Crude Product Isolated Step1 LC-MS (Neg Mode) Is [M-H]- 305/307 present? Start->Step1 Step2 Is Purity >98%? Step1->Step2 Yes Fail REJECT / RE-PURIFY Step1->Fail No (Wrong Mass) Step3 1H NMR (DMSO-d6) Is -COOH @ 13ppm visible? Step2->Step3 Yes Step2->Fail No (<98%) Step4 HMBC Experiment Does CH2 correlate to both rings? Step3->Step4 Yes Step3->Fail No (Salt/Ester present) Step4->Fail No (Isomer/Scrambled) Pass RELEASE BATCH Step4->Pass Yes (Structure Proven)

Figure 2: Step-by-step decision matrix for analytical validation.

References

  • Williamson Ether Synthesis Mechanisms & Impurities

    • Williamson Ether Synthesis.[4][5][6][7] (2025).[3][6][8][9] J&K Scientific. Retrieved from

    • Side Reactions in Alkylation of Phenoxides. Byju's Academic Resource. Retrieved from

  • NMR Interpretation of Benzoic Acids & Ethers

    • The C-13 NMR spectrum of benzoic acid.[10] Doc Brown's Chemistry.[11] Retrieved from

    • Unequivocal identification of heteronuclear correlations by i-HMBC.[12] (2023).[12] National Institutes of Health (PMC). Retrieved from

  • LC-MS Methodologies for Acidic Compounds

    • LC-MS/MS Analysis for the Structural Confirmation of Benzoic Acid Derivatives. BenchChem.[3] Retrieved from (Generic reference for protocol structure).

    • Development of LC-MS/MS Method for Bromomethyl Benzoic Acids. Int. J. Sci. Res. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.